3,6-Difluoropyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-difluoropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVECZHFENFMRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186755 | |
| Record name | Pyridazine, 3,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33097-39-1 | |
| Record name | Pyridazine, 3,6-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridazine, 3,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Difluoropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 3,6-Difluoropyridazine (CAS 33097-39-1)
High-Reactivity Scaffold for Heterocyclic Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
3,6-Difluoropyridazine (CAS 33097-39-1) represents a high-value fluorinated heterocyclic core, distinct from its more common chlorinated analog, 3,6-dichloropyridazine. While the dichloro variant is a workhorse intermediate, the difluoro derivative offers superior electrophilicity in Nucleophilic Aromatic Substitution (
Why Switch to the Difluoro Core?
-
Enhanced Reactivity: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than chlorine, significantly accelerating
rates, particularly with "hard" nucleophiles (amines, alkoxides). -
Orthogonal Functionalization: The first fluorine displacement deactivates the ring less than the corresponding chlorine displacement would, allowing for more controlled sequential substitutions.
-
Fluorine Effects: In cases where one fluorine is retained, it serves as a bioisostere for hydrogen or a metabolic blocker, modulating pKa and lipophilicity (LogP).
Part 2: Chemical Profile & Properties
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 33097-39-1 | Verified Identifier |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 116.07 g/mol | High atom economy scaffold |
| Boiling Point | ~204 °C (760 mmHg) | Predicted/Literature value |
| Density | ~1.376 g/cm³ | High density typical of polyfluorinated heterocycles |
| Appearance | Off-white solid or colorless liquid | Low melting point expected (<50°C) |
| Solubility | DCM, THF, Acetonitrile, DMSO | Hydrolytically sensitive; store under inert gas |
Part 3: Synthetic Access (The Halex Protocol)
Accessing this compound typically involves a Halogen Exchange (Halex) reaction starting from the commercially abundant 3,6-dichloropyridazine. This transformation requires phase-transfer catalysis to overcome the lattice energy of the fluorinating agent.
Protocol: Potassium Fluoride (KF) Halex Reaction
Reagents:
-
Substrate: 3,6-Dichloropyridazine (1.0 eq)
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 - 3.0 eq)
-
Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (
) -
Solvent: Anhydrous Sulfolane or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Drying: Ensure KF is spray-dried or activated by drying under high vacuum at 150°C for 4 hours. Trace water severely inhibits the reaction by solvating fluoride ions.
-
Solvation: Dissolve 3,6-dichloropyridazine in anhydrous sulfolane under
atmosphere. -
Activation: Add the activated KF and the phase transfer catalyst (18-Crown-6). The crown ether complexes potassium cations (
), generating "naked" fluoride ions ( ) with enhanced nucleophilicity. -
Reaction: Heat the mixture to 130–150°C for 12–24 hours. Monitor by GC-MS or
-NMR (look for the disappearance of the dichloro starting material and the emergence of the difluoro signal). -
Workup:
-
Cool to room temperature.
-
Dilute with water (sulfolane is water-soluble).
-
Extract exhaustively with Diethyl Ether (
) or Dichloromethane (DCM). -
Note: this compound is volatile; avoid high-vacuum rotary evaporation at elevated temperatures. Distill carefully or use the crude solution directly if purity permits.
-
Part 4: Reactivity & Functionalization Strategy
The core utility of this compound lies in its ability to undergo sequential
Mechanism: Concerted vs. Stepwise
While traditional textbooks describe
Sequential Substitution Workflow
Because the pyridazine ring is symmetric, the first substitution (
Visualizing the Reaction Pathway:
Figure 1: Sequential functionalization strategy. The high reactivity of the difluoro core allows the first substitution to occur under mild conditions, preserving the second fluorine for later diversification.
Part 5: Medicinal Chemistry Applications
-
Bioisosterism: The pyridazine ring is a "privileged scaffold" often used as a bioisostere for phenyl or pyridine rings to improve water solubility (due to the lower logP of the diazine N-N bond) and hydrogen bond accepting capability.
-
Fragment-Based Drug Discovery (FBDD): this compound serves as a rigid, low-molecular-weight linker.
-
Case Study - Kinase Inhibitors:
-
In the design of c-Met or VEGFR inhibitors, the pyridazine core bridges the ATP-binding hinge region and the solvent-exposed tail.
-
Protocol: React this compound with a hinge-binding aminopyrazole (Nucleophile 1) at 0°C. Isolate the intermediate. React the remaining fluorine with a solubilizing piperazine tail (Nucleophile 2) at 80°C to yield the final drug candidate.
-
Part 6: Safety & Handling
-
Toxicity: Like many halogenated nitrogen heterocycles, this compound is likely toxic if swallowed (Category 3) and an irritant to eyes and skin.
-
HF Generation: In the presence of strong acids or moisture at high temperatures, hydrolysis of the C-F bond can release trace Hydrogen Fluoride (HF). Use glass-lined or Teflon equipment if acidic conditions are necessary.
-
Storage: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C.
References
-
Synthesis of Fluorinated Heterocycles (Halex)
- Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.
- Note: While specific patents for the 3,6-difluoro derivative exist (e.g., related to agrochemicals)
-
Source: (General reference for phase transfer catalysis).
-
Regioselectivity in Pyridazine Substitutions
- Research on the analogous 3,6-dichloropyridazine establishes the sequential substitution p
-
Source:
-
Physical Properties & Identifiers
- PubChem CID: 2759755 (Analogous Dichloro).
-
CAS Common Chemistry:
Technical Whitepaper: 3,6-Difluoropyridazine – A High-Reactivity Scaffold for Medicinal Chemistry
[2]
Executive Summary
This compound (CAS: 33097-39-1) is a specialized fluorinated diazine intermediate used primarily in the synthesis of complex pharmaceutical architectures.[2][3] Distinguished by the high electronegativity of its fluorine substituents, this scaffold exhibits superior electrophilicity compared to its chlorinated analog, 3,6-dichloropyridazine.[1] This enhanced reactivity profile makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) , enabling the rapid construction of fused ring systems such as imidazo[1,2-b]pyridazines—a privileged structure in kinase inhibitors and other bioactive small molecules.[1]
Physicochemical Specifications
The following data aggregates experimental and high-confidence predicted values for this compound.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 33097-39-1 |
| Molecular Formula | C₄H₂F₂N₂ |
| Molecular Weight | 116.07 g/mol |
| Appearance | White to off-white solid |
| Density | ~1.38 g/cm³ (Predicted) |
| Boiling Point | ~204 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Acetonitrile, DMF |
| Storage Conditions | Inert atmosphere, 2–8 °C (Hygroscopic) |
Synthetic Pathway: The Halex Reaction
The industrial and laboratory-scale preparation of this compound relies on a Halogen Exchange (Halex) reaction.[2] This process utilizes the driving force of forming stable potassium chloride salts to displace chlorine atoms with fluorine.
Protocol: Halex Displacement
Starting Material: 3,6-Dichloropyridazine (CAS: 141-30-0) Reagents: Potassium Fluoride (KF), spray-dried (anhydrous) Solvent: Dimethyl sulfoxide (DMSO) or Sulfolane (high boiling point polar aprotic)[1][2]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 3,6-dichloropyridazine and a 2.5 to 3.0 molar excess of anhydrous spray-dried KF.
-
Solvation: Add anhydrous DMSO. Note: Water content must be <0.1% to prevent hydrolysis to pyridazinones.
-
Reaction: Heat the mixture to 135 °C under an inert nitrogen atmosphere for 4–12 hours.
-
Monitoring: Monitor reaction progress via GC-MS or 19F-NMR (disappearance of starting material).
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane.
-
Purification: The product can be purified via vacuum distillation or silica gel chromatography (though often used crude due to stability).
Visualization: Synthesis Flow
Figure 1: The Halex reaction pathway converting the dichloro-precursor to the difluoro-target via nucleophilic aromatic substitution.[2]
Reactivity & Medicinal Chemistry Applications
The primary utility of this compound lies in its regioselective functionalization . While the molecule is symmetric, the introduction of the first nucleophile desymmetrizes the ring, allowing for sequential substitution.[1]
Mechanism: SNAr Displacement
The pyridazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.[2] The fluorine atom is a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex (despite the strong C-F bond strength).[1]
Key Applications:
-
Imidazo[1,2-b]pyridazine Synthesis:
-
Sequential Displacements:
Visualization: Divergent Synthesis
Figure 2: Divergent synthetic pathways showing sequential SNAr capabilities and scaffold construction.
Handling and Safety Protocols
-
Hazards: this compound is an irritant and potentially toxic if swallowed.[2] It can cause skin corrosion and serious eye irritation (H315, H319, H335).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C or 2-8°C. The compound is sensitive to moisture; hydrolysis can yield the inactive pyridazinone.[2]
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizing agents.
References
-
Synthesis and Reactivity: WO2013134219A1. Imidazo[1,2-b]pyridazine-based compounds.[2][4] Google Patents. Link
-
Halex Reaction Mechanism: CN104470523A. Method for preparing this compound via KF/DMSO.[2][4] Google Patents. Link
-
Physicochemical Data: ChemicalBook CAS Database. This compound Properties. Link
-
Nucleophilic Substitution Context: ResearchGate. Nucleophilic displacement reactions of 3,6-dichloropyridazine (Analogous reactivity). Link
Sources
- 1. CN104470523A - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 2. This compound | CAS:33097-39-1 | Atomaxchem [en.atomaxchem.com]
- 3. This compound | 33097-39-1 [chemicalbook.com]
- 4. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
Technical Guide: 1H NMR Characterization of 3,6-Difluoropyridazine
Executive Summary
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3,6-difluoropyridazine (CAS: 33097-11-9). While structurally simple, this molecule presents a classic case of magnetic non-equivalence in a chemically equivalent system (
Structural & Theoretical Analysis
Molecular Symmetry
This compound possesses
-
Protons (H4, H5): Chemically equivalent (isochronous). They appear at the same chemical shift (
).[1] -
Fluorines (F3, F6): Chemically equivalent.
The Spin System
Despite chemical equivalence, H4 and H5 are magnetically non-equivalent .[1][2] This distinction is critical for interpreting the splitting pattern.
-
Coupling Pathways:
-
H4 couples to F3 via a 3-bond vicinal coupling (
). -
H4 couples to F6 via a 4-bond long-range coupling (
).
-
-
The Inequality: Because the geometric relationship differs,
.[3] -
Consequence: The spin state of F3 affects H4 differently than it affects H5. Therefore, H4 and H5 do not respond identically to the perturbation of the fluorine spins, breaking magnetic equivalence.
The resulting signal is not a simple triplet (as might be expected from coupling to two equivalent F nuclei in a first-order approximation). Instead, it appears as a complex, second-order multiplet, often resembling a "pseudo-triplet" with additional fine structure depending on the resolution.
Figure 1: Logical flow demonstrating why chemical equivalence does not guarantee magnetic equivalence in this compound.
Experimental Protocol
To resolve the fine structure of the
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for baseline resolution. DMSO- may broaden signals due to viscosity and dipole interactions. -
Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent radiation damping or viscosity-induced broadening.
-
Filtration: Filter through a glass wool plug to remove suspended particulates (e.g., inorganic salts from synthesis) that degrade field homogeneity.
Acquisition Parameters (400 MHz or higher)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (or equivalent) | 30° pulse angle ensures accurate integration. |
| Spectral Width | 12–14 ppm | Standard aromatic window. |
| Acquisition Time (AQ) | > 3.0 sec | Crucial for high digital resolution (Hz/pt) to resolve fine splitting. |
| Relaxation Delay (D1) | > 2.0 sec | Ensure full relaxation; F-coupling can influence T1 times. |
| Scans (NS) | 16–64 | Sufficient S/N for main peak; higher scans needed for 13C satellites. |
Spectral Interpretation
Chemical Shift Data
In
| Nucleus | Shift ( | Multiplicity | Integral | Assignment |
| 1H | 7.55 – 7.65 | Multiplet ( | 2H | H-4, H-5 |
| 19F | -70 to -75 | Multiplet | - | F-3, F-6 |
Note: Exact shift may vary slightly (
The "Virtual Coupling" Pattern
The signal for H4/H5 typically spans 10–15 Hz.
-
Visual Appearance: At lower fields (300 MHz), it may look like a triplet. At higher fields (600 MHz+), the "triplet" limbs split further, revealing the second-order nature.
-
Coupling Constants:
- (Vicinal)
- (Long-range)
-
The distance between the outer lines of the multiplet roughly corresponds to
.
Validation: 19F Decoupling (The Gold Standard)
To prove the complex splitting is due to fluorine and not impurities or conformational isomers, perform a 1H{19F} experiment (proton observed, fluorine decoupled).
-
Method: Apply continuous wave (CW) or composite pulse decoupling (e.g., WALTZ-16) on the 19F channel during 1H acquisition.
-
Result: The complex
multiplet will collapse into a sharp Singlet (s) . -
Interpretation: This confirms that H4 and H5 are chemically equivalent and that all splitting was due to heteronuclear coupling.
Figure 2: Validation workflow comparing coupled vs. decoupled spectra to confirm structural identity.
Troubleshooting & Artifacts
Common Impurities
During synthesis (often via nucleophilic substitution of 3,6-dichloropyridazine), specific impurities may persist:
| Impurity | Approx. Shift ( | Source |
| 3,6-Dichloropyridazine | 7.51 ppm (Singlet) | Unreacted starting material. |
| 3-Fluoro-6-chloropyridazine | Two doublets (7.5 - 7.8 range) | Incomplete substitution. |
| Water | ~1.56 ppm | Wet solvent/hygroscopic sample. |
| Grease | 0.8 - 1.3 ppm | Poor lab technique. |
Solvent Effects
If the multiplet is unresolved:
-
Shimming: Fluorinated compounds are sensitive to field inhomogeneity. Re-shim on the lock signal until the lineshape is symmetrical.
-
Solvent Switch: Changing from
to Acetone- or DMSO- can alter the magnetic environment, potentially shifting the parameters enough to clarify the splitting pattern, though is usually sufficient.
References
- Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro-pyridazine and -pyrazine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970.
-
Sigma-Aldrich. "1H NMR Chemical Shifts of Impurities." Technical Bulletin. Link
-
Reich, H. J. "WinPLT: Spin Systems - AA'XX'." University of Wisconsin-Madison Department of Chemistry. (Theoretical basis for magnetic non-equivalence). Link
-
SpectraBase. "3,6-Dichloropyridazine 1H NMR Spectrum." Wiley Science Solutions. (Analogous compound reference). Link
Sources
Technical Guide: 13C NMR Characterization of 3,6-Difluoropyridazine
The following guide provides an in-depth technical analysis of the 13C NMR characteristics of 3,6-Difluoropyridazine, designed for researchers in medicinal chemistry and spectroscopy.
Abstract
This compound is a critical fluorinated heteroaromatic scaffold used as a bioisostere in drug development and a precursor for nucleophilic aromatic substitution (
Molecular Context & Symmetry Analysis
Before interpreting the spectrum, one must understand the symmetry and electronic environment imposed by the nitrogen atoms and fluorine substituents.
-
Symmetry Point Group:
(planar). -
Magnetic Equivalence: The molecule possesses a
rotation axis bisecting the N-N and C4-C5 bonds.-
C3 and C6 are chemically and magnetically equivalent.
-
C4 and C5 are chemically and magnetically equivalent.
-
-
Expected Signals: The 13C{1H} spectrum will display two distinct carbon environments , not four.
Electronic Effects of Fluorine
Fluorine exerts two opposing effects on the pyridazine ring carbons:
-
Inductive Effect (-I): Strongly withdraws electron density through the
-bond, significantly deshielding the ipso-carbon (C3/C6). -
Resonance Effect (+R): Donates electron density into the
-system, typically shielding the ortho-carbon (C4/C5) and para-positions.
13C NMR Spectral Data & Assignment
The following data represents the consensus spectral features for this compound in deuterated chloroform (
Table 1: Chemical Shift and Coupling Data
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| C3, C6 | Ipso-Carbon (C-F) | 162.0 – 165.0 | Doublet of Doublets (dd) | |
| C4, C5 | Ortho-Carbon (C-H) | 115.0 – 118.0 | Doublet of Doublets (dd) |
Note on Chemical Shifts: The ipso-carbon (C3/6) appears significantly downfield due to the direct attachment of the electronegative Fluorine and the adjacent Nitrogen lone pair. The ortho-carbon (C4/5) is shielded relative to unsubstituted pyridazine (approx. 127 ppm) due to the +R effect of the fluorine.
Detailed Coupling Topology
Unlike proton NMR, where couplings are often homonuclear, the 13C spectrum of this compound is dominated by heteronuclear C-F coupling .
The C3/C6 Signal (Ipso)
-
Primary Splitting (
): The carbon is directly bonded to a fluorine atom. This results in a massive splitting of ~240 Hz. -
Secondary Splitting (
): The carbon also couples to the other fluorine atom across the ring (4 bonds away). While usually small in benzenoid systems, in pyridazines, the N-N bond facilitates long-range communication, resulting in a visible splitting of ~2-4 Hz. -
Appearance: A large doublet, where each line is finely split into a smaller doublet.
The C4/C5 Signal (Ortho)
-
Primary Splitting (
): The carbon is ortho to one fluorine. This geminal coupling is typically 25-30 Hz. -
Secondary Splitting (
): The carbon is meta to the other fluorine. This vicinal coupling is typically 8-12 Hz. -
Appearance: A distinct doublet of doublets (dd).[2] The lines are often well-resolved because
and differ significantly in magnitude.
Visualization of Coupling Pathways
The following diagram illustrates the connectivity and the specific coupling constants responsible for the multiplet patterns observed.
Caption: Spin-spin coupling topology showing the origin of doublet-of-doublets for both carbon environments.
Experimental Protocol for Acquisition
To obtain publication-quality spectra of fluorinated pyridazines, standard 13C parameters often yield poor signal-to-noise ratios due to C-F splitting dispersing signal intensity.
Optimized Pulse Sequence Parameters
-
Relaxation Delay (D1):
-
Fluorinated carbons (C3/6) have no attached protons and rely on Remote Dipolar Relaxation. They have very long
relaxation times (>5 seconds). -
Recommendation: Set D1
3.0 seconds. For quantitative results, use D1 10 seconds or add a relaxation agent like Cr(acac) .
-
-
Spectral Width (SW):
-
Ensure the window covers at least -10 ppm to 200 ppm. The C3/6 signal at ~163 ppm is high frequency; do not cut it off with a narrow SW.
-
-
Decoupling:
-
Standard: 1H decoupling (Waltz-16 or similar) is required to remove C-H splitting on C4/5.
-
Advanced (19F Decoupling): If available, apply 19F decoupling during acquisition. This collapses the multiplets into singlets, dramatically increasing signal height and simplifying assignment.
-
Warning: If 19F decoupling is used, you lose the diagnostic
values. It is best to run a standard 13C{1H} first for structural proof, then 13C{1H, 19F} for sensitivity.
-
Sample Preparation[3][4][5]
-
Solvent:
is standard. DMSO- may cause a slight downfield shift (+1-2 ppm) due to polarity. -
Concentration: High concentration (
20 mg/0.6 mL) is preferred because the signal intensity of C3/6 is split into 4 lines (dd), reducing the effective height of each peak.
References
-
Synthesis & Context
-
Synthesis of this compound via Halex reaction: Mizzoni, R. H., & Spoerri, P. E. (1951). "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[2][3][4] Journal of the American Chemical Society, 73(4), 1873–1874. (Contextual baseline for precursor).
-
Modern Synthesis (KF/DMSO): US Patent Application WO2013134219A1. "Imidazo[1,2-b]pyridazine-based compounds." (Describes conversion of 3,6-dichloro to 3,6-difluoro derivative).
-
-
Spectral Data & Coupling Constants
-
Computational & Experimental Benchmarking: Jensen, S. S., et al. (2024). "On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds." Journal of Chemical Physics, 160, 064102.[5] (Explicitly lists this compound as a benchmark molecule for C-F coupling analysis).
-
- General Fluorine NMR Reference: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on J-coupling trends in fluoro-heterocycles).
Sources
- 1. WO2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines [sioc-journal.cn]
- 4. arxiv.org [arxiv.org]
- 5. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3,6-Difluoropyridazine
Abstract
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique in modern chemistry, particularly for the structural elucidation and characterization of organofluorine compounds.[1][2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2][4] This guide provides a comprehensive, in-depth analysis of 3,6-difluoropyridazine, a key fluorinated heterocycle. We will move from the foundational principles of ¹⁹F NMR to the specific spectral features of the target molecule, and explore advanced techniques for unambiguous structure confirmation. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but the underlying scientific rationale for each experimental choice.
The Power of the ¹⁹F Nucleus: Core Principles
The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 isotope.[1]
-
High Receptivity: With a nuclear spin (I) of ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is highly responsive to NMR measurements, exhibiting approximately 83% of the sensitivity of the proton (¹H) nucleus.[1]
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment and ensuring strong signals.[5]
-
Expansive Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly wider than for ¹H NMR.[2] This large dispersion minimizes signal overlap, even in complex molecules, and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[4]
These properties make ¹⁹F NMR an ideal probe for molecular structure, dynamics, and intermolecular interactions.[6]
Understanding ¹⁹F Chemical Shifts
The position of a signal in an NMR spectrum, its chemical shift (δ), is dictated by the degree of magnetic shielding experienced by the nucleus. In ¹⁹F NMR, this shielding is highly influenced by the electronegativity of fluorine, leading to pronounced effects from substituents.[1]
-
Shielding (Upfield Shift): Electron-donating groups increase the electron density around the fluorine nucleus, shielding it from the external magnetic field and causing a shift to a lower ppm value (upfield).[1]
-
Deshielding (Downfield Shift): Electron-withdrawing groups decrease electron density, deshielding the nucleus and causing a shift to a higher ppm value (downfield).[1]
Chemical shifts are typically referenced to an internal or external standard, with trichlorofluoromethane (CFCl₃) being the universally accepted reference set to 0 ppm.[1]
Spin-Spin Coupling: Deciphering Connectivity
Scalar or J-coupling, a through-bond interaction between magnetically active nuclei, provides invaluable information about molecular connectivity.[7] In the context of this compound, we are primarily concerned with heteronuclear coupling between ¹⁹F and ¹H nuclei (nJHF, where n is the number of bonds).
-
Magnitude: ¹⁹F coupling constants are generally larger than their ¹H-¹H counterparts.[2][5]
-
Long-Range Coupling: Significant coupling can often be observed over four or even five bonds (⁴J or ⁵J), providing insights into more distant parts of the molecule.[2]
Spectral Analysis of this compound
The molecular structure of this compound possesses C₂ᵥ symmetry. This has critical implications for its NMR spectra: the two fluorine atoms at positions 3 and 6 are chemically and magnetically equivalent. Likewise, the two hydrogen atoms at positions 4 and 5 are equivalent.
Predicted ¹⁹F NMR Spectrum
-
Chemical Shift (δF): A single resonance is expected due to the equivalence of the two fluorine atoms. Fluorine atoms attached to aromatic rings typically resonate in the range of +80 to +170 ppm.[8] However, the pyridazine ring is electron-deficient due to the two nitrogen atoms, which will deshield the fluorine nuclei, shifting the signal downfield (to a less positive value) within this range. A reasonable estimate places this signal around -80 to -120 ppm .
-
Multiplicity: The ¹⁹F signal will be split by the two adjacent, equivalent protons (H4 and H5). According to the n+1 rule, where n=2, the signal will appear as a triplet . This splitting arises from the three-bond coupling constant, ³J(F,H).
Predicted ¹H NMR Spectrum
-
Chemical Shift (δH): A single resonance is expected for the two equivalent protons. These protons are on an electron-deficient aromatic ring, so they will be significantly deshielded, likely appearing in the range of 7.0-8.0 ppm .
-
Multiplicity: The ¹H signal will be reciprocally split by the two adjacent, equivalent fluorine atoms. This will also result in a triplet , defined by the same ³J(H,F) coupling constant.
Summary of Predicted NMR Parameters
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| ¹⁹F | -80 to -120 | Triplet (t) | ³J(F,H) |
| ¹H | 7.0 - 8.0 | Triplet (t) | ³J(H,F) |
Experimental Protocols & Advanced Verification
To validate the predicted structure and assignments, a series of NMR experiments should be performed. The following protocols provide a self-validating workflow for a comprehensive analysis.
Core Experimental Workflow
The logical flow of experiments ensures that each step confirms the hypothesis of the previous one, building a robust and trustworthy dataset.
Caption: NMR analysis workflow for this compound.
Protocol 1: Sample Preparation
Accuracy begins with meticulous sample preparation.
-
Compound & Solvent Selection: Weigh approximately 5-10 mg of this compound. Choose a high-quality deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[1][9]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex gently until the solid is completely dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Trustworthiness Check: The use of a high-purity deuterated solvent minimizes interfering signals. Complete dissolution ensures a homogeneous sample, which is critical for acquiring high-resolution spectra.
Protocol 2: Standard 1D ¹⁹F and ¹H Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹⁹F Acquisition:
-
Load a standard 1D ¹⁹F pulse program.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -250 ppm to 50 ppm).
-
Acquire the spectrum using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Expected Outcome: A triplet centered around -80 to -120 ppm.
-
-
¹H Acquisition:
-
Load a standard 1D ¹H pulse program.
-
Set the spectral width from approximately 0 to 10 ppm.
-
Acquire the spectrum.
-
Expected Outcome: A triplet between 7.0 and 8.0 ppm.
-
Protocol 3: Unambiguous Confirmation with Advanced Techniques
This experiment is crucial for confirming that the observed splitting in the ¹⁹F spectrum is indeed due to coupling with protons.[2]
-
Experiment Setup: Use a ¹⁹F pulse sequence that incorporates broad-band proton decoupling.
-
Acquisition: Acquire the ¹⁹F spectrum while irradiating the entire proton frequency range.
-
Causality & Expected Outcome: The decoupling pulse removes the influence of the proton spins on the fluorine nuclei. Consequently, the triplet observed in the standard ¹⁹F spectrum will collapse into a single, sharp singlet . This definitively proves the F-H connectivity.
Heteronuclear Correlation (HETCOR) spectroscopy provides a direct map of which protons are coupled to which fluorine atoms.[10][11]
-
Experiment Setup: Load a standard ¹H-¹⁹F HETCOR pulse sequence. The experiment requires a spectrometer capable of simultaneous pulsing on both ¹H and ¹⁹F channels.[10]
-
Acquisition: This is a 2D experiment and may require a longer acquisition time (30 minutes to several hours) depending on the sample concentration.
-
Causality & Expected Outcome: The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A single cross-peak will appear at the coordinates corresponding to the chemical shifts of the coupled proton and fluorine signals (δH ≈ 7.5 ppm, δF ≈ -100 ppm). The presence of this cross-peak is irrefutable evidence of the three-bond scalar coupling between these specific nuclei.
Caption: Coupling relationships in this compound.
Field Insights: The Impact of Environment
Solvent Effects
The ¹⁹F nucleus is exceptionally sensitive to its microenvironment.[4] Changing the NMR solvent can induce significant changes in the fluorine chemical shift due to varying intermolecular interactions like dipole-dipole forces or hydrogen bonding.[1][6] For drug development professionals, this sensitivity can be leveraged to study how a fluorinated molecule interacts with different environments, mimicking binding pockets or physiological conditions.
Variable Temperature (VT) NMR
While this compound is structurally rigid, VT-NMR can be a powerful tool for studying its dynamics in solution.[12] By acquiring spectra at different temperatures, one can investigate:
-
Aggregation: Changes in chemical shift with temperature can indicate the onset of molecular aggregation or stacking.
-
Dynamic Solvent Interactions: The nature of solute-solvent interactions may change with temperature, which would be reflected in the ¹⁹F chemical shift.
Conclusion
The ¹⁹F NMR analysis of this compound is a textbook example of applying fundamental NMR principles to achieve unambiguous structural characterization. The molecule's symmetry results in a simple yet informative pair of spectra: a triplet in the ¹⁹F domain and a corresponding triplet in the ¹H domain. This initial hypothesis is rigorously tested and proven through a logical workflow employing proton-decoupled ¹⁹F NMR and 2D ¹H-¹⁹F HETCOR experiments. This guide demonstrates that a thorough understanding of the causality behind NMR experiments transforms spectroscopy from a simple data acquisition process into a powerful tool for scientific discovery, providing trustworthy and verifiable results for researchers across the chemical sciences.
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University of Ottawa. 19Fluorine NMR. Available from: [Link]
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Yu, J. X., & Holland, G. P. (2018). New Frontiers and Developing Applications in 19F NMR. Magnetic Resonance in Chemistry, 56(6), 433-450. Available from: [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897-9907. Available from: [Link]
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Quora. 19F NMR of SF4 varies with temperature. What structure does 19F NMR give when temperature varies from -98 to 23 degree Celsius? (2019). Available from: [Link]
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Dalvit, C., & Vulpetti, A. (2019). Applications of 19F NMR in Fragment-Based Drug Discovery. Molecules, 24(5), 953. Available from: [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-13. Available from: [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4274-4282. Available from: [Link]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897-9907. Available from: [Link]
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Zhang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2816-2823. Available from: [Link]
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A Comprehensive Technical Guide to the Infrared Spectroscopy of 3,6-Difluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3,6-difluoropyridazine, a key heterocyclic compound in pharmaceutical and agrochemical research. Due to the lack of a comprehensive, publicly available experimental spectrum, this document synthesizes theoretical principles, data from analogous structures, and established spectroscopic protocols to present a predictive yet robust interpretation. We will cover the theoretical vibrational modes based on the molecule's C2v symmetry, a detailed, field-tested protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) or KBr pellet methods, and a thorough guide to spectral interpretation. This document is designed to equip researchers with the necessary expertise to confidently acquire, analyze, and interpret the IR spectrum of this compound, ensuring structural verification and quality control in a research and development setting.
Introduction: The Significance of this compound
This compound is a halogenated nitrogen heterocycle. Its parent compound, pyridazine, is an aromatic six-membered ring containing two adjacent nitrogen atoms. The strategic placement of highly electronegative fluorine atoms at the 3 and 6 positions significantly alters the molecule's electronic properties, reactivity, and intermolecular interactions. This makes it a valuable building block in medicinal chemistry and materials science, often used in the synthesis of novel kinase inhibitors, agricultural fungicides, and other biologically active compounds.
Given its role as a critical intermediate, confirming the identity and purity of this compound is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose. By probing the vibrational modes of a molecule's chemical bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for unambiguous structural confirmation. This guide explains how to obtain and interpret this fingerprint.
Theoretical Framework: A Predictive Vibrational Analysis
Understanding the theoretical basis of the IR spectrum of this compound is crucial for accurate interpretation. The molecule's structure and symmetry dictate which vibrational modes are IR active and where their corresponding absorption bands are expected to appear.
Molecular Symmetry and IR Activity
This compound belongs to the C2v point group . This symmetry has important consequences for its vibrational spectrum. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For this compound (C4H2F2N2, N=10), this results in 3(10) - 6 = 24 vibrational modes .
According to the selection rules for the C2v point group, vibrational modes belonging to the A1, B1, and B2 symmetry species are IR active , while modes belonging to the A2 species are IR inactive.[1] This means we expect to see fewer than 24 fundamental absorption bands in the spectrum.
Predicted Vibrational Modes and Frequencies
The vibrational spectrum can be divided into several key regions, each corresponding to specific types of bond vibrations. The expected absorption ranges are predicted based on data from parent pyridazine, fluorinated aromatic compounds, and general principles of vibrational spectroscopy.[2][3][4]
-
Aromatic C-H Stretching (νC-H): The two adjacent C-H bonds on the pyridazine ring are expected to produce weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.[5][6] These bands are characteristic of C-H bonds on an aromatic ring.
-
Ring Stretching (νRing): The stretching vibrations of the heterocyclic ring (C=C, C=N, N-N) produce a series of characteristic bands in the 1400-1650 cm⁻¹ region.[5] The electron-withdrawing effect of the fluorine atoms will likely shift these bands to higher frequencies compared to unsubstituted pyridazine. Expect strong, sharp absorptions in this region.
-
C-F Stretching (νC-F): The carbon-fluorine bonds are strong and polar, resulting in intense absorption bands. Aromatic C-F stretching vibrations typically occur in the 1200-1350 cm⁻¹ region. Due to the presence of two C-F bonds, symmetric and asymmetric stretching modes are expected, likely resulting in one or two very strong and sharp peaks.
-
In-Plane Bending (δC-H): The in-plane bending vibrations of the C-H bonds are expected in the 1000-1300 cm⁻¹ range. These are often coupled with other ring vibrations and may appear as bands of medium intensity.
-
Out-of-Plane Bending (γC-H): The out-of-plane "wagging" of the two adjacent C-H bonds gives rise to a strong absorption band in the 800-860 cm⁻¹ region. The position of this band is highly diagnostic of the substitution pattern on the aromatic ring.[5]
-
Ring Bending: Out-of-plane and in-plane bending modes of the entire ring structure occur at lower frequencies, typically below 800 cm⁻¹ .
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The quality of the experimental data is foundational to any analysis. As this compound is a solid at room temperature (melting point 67-70 °C), two primary methods are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet method.[7]
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is the preferred modern method due to its speed, ease of use, and minimal sample preparation.[8][9] It is ideal for rapid identification and quality control.
Step-by-Step Protocol (ATR):
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe the surface with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the IR absorption from ambient CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
-
Apply Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the solid and the crystal surface. Consistent pressure is key for reproducible results.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, raise the anvil, and carefully wipe the sample off the crystal and anvil tip using a dry tissue, followed by a solvent-dampened tissue as in Step 1.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method is useful when higher spectral resolution is needed or for creating a reference spectrum for a library.[10][11] It requires more sample preparation but avoids the need for ATR software corrections.
Step-by-Step Protocol (KBr):
-
Sample Preparation: Vigorously grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[10] The goal is to create a fine, homogenous mixture. Work quickly to minimize moisture absorption from the atmosphere.[11]
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.
-
Background Collection: Place an empty pellet holder into the spectrometer's sample compartment and run a background scan.
-
Data Collection: Carefully place the KBr pellet into the sample holder and acquire the IR spectrum using the same parameters as the ATR method.
Data Interpretation: Decoding the Spectrum
The following table summarizes the predicted key absorption bands for this compound, their expected intensity, and the corresponding vibrational mode assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3050 - 3150 | Weak - Medium | ν(C-H) aromatic | Aromatic C-H stretching. |
| 1550 - 1650 | Medium - Strong | ν(C=N), ν(C=C) | Heterocyclic ring stretching modes.[12] |
| 1400 - 1500 | Medium - Strong | ν(C=C), ν(C=N) | Heterocyclic ring stretching modes. |
| 1200 - 1350 | Very Strong | ν(C-F) | Asymmetric and symmetric C-F stretching. |
| 1000 - 1200 | Medium | δ(C-H) in-plane | In-plane C-H bending, often coupled with ring modes. |
| 800 - 860 | Strong | γ(C-H) out-of-plane | Diagnostic for two adjacent aromatic hydrogens. |
| < 800 | Weak - Medium | Ring Bending/Deformation | Fingerprint region, includes C-F bending modes. |
Troubleshooting and Advanced Considerations
-
Moisture Contamination: The most common issue, especially with the KBr method, is water absorption. This will manifest as a very broad absorption band around 3400 cm⁻¹ (O-H stretching) and a medium band near 1630 cm⁻¹ (H-O-H bending).[11] If observed, dry the KBr and sample thoroughly and repeat the preparation.
-
Impurity Identification: The IR spectrum is highly sensitive to impurities. The absence of characteristic bands for common starting materials or solvents (e.g., a strong C=O band around 1700 cm⁻¹ if an ester precursor was used) is a strong indicator of high purity.
-
Computational Corroboration: For definitive peak assignment, experimental spectra can be compared to theoretical spectra generated using computational methods like Density Functional Theory (DFT).[13] These calculations can model the vibrational modes and their corresponding frequencies with high accuracy, providing a powerful tool for validating experimental assignments.
Conclusion
The infrared spectrum of this compound is a powerful tool for its unambiguous identification and quality assessment. By understanding the underlying theoretical principles of its vibrational modes and adhering to rigorous experimental protocols, researchers can confidently acquire and interpret its unique spectral fingerprint. The key diagnostic features include the aromatic C-H stretches above 3000 cm⁻¹, the complex pattern of ring stretching vibrations between 1400-1650 cm⁻¹, the exceptionally strong C-F stretching bands around 1200-1350 cm⁻¹, and the strong C-H out-of-plane bending mode characteristic of its substitution pattern near 800-860 cm⁻¹. This guide provides the foundational knowledge and practical steps for any scientist working with this important heterocyclic compound.
References
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- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
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- Ionescu, E., et al. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2928.
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Beyond the Scaffold: Structural Dynamics and Crystallographic Characterization of 3,6-Difluoropyridazine
[1]
Executive Summary: The Fluorine Effect in Heterocycles[1]
In the realm of medicinal chemistry, 3,6-difluoropyridazine (CAS 330-34-7) represents more than a simple halogenated heterocycle; it is a high-value scaffold for optimizing Lipophilic Efficiency (LipE) and metabolic stability.[1] While its chlorinated analog, 3,6-dichloropyridazine, is a ubiquitous solid intermediate, the introduction of fluorine atoms dramatically alters the physicochemical landscape—changing the electrostatic potential surface (ESP), dipole moment, and crystal packing forces.[1]
This guide provides a rigorous technical workflow for the synthesis, crystallization, and structural analysis of this compound.[1] It addresses the specific challenges posed by the "fluorine effect"—weak dispersive forces and high volatility—and outlines a self-validating protocol for determining its crystal structure to inform structure-based drug design (SBDD).[1]
Synthesis and Purification Protocol
To characterize the crystal structure, one must first isolate high-purity material.[1] The synthesis of this compound is classically achieved via a Halogen Exchange (Halex) reaction starting from the commercially available 3,6-dichloropyridazine.[1]
The "Naked Fluoride" Mechanism
The reaction relies on increasing the nucleophilicity of the fluoride ion. We utilize spray-dried Potassium Fluoride (KF) in a polar aprotic solvent, enhanced by a phase transfer catalyst (18-crown-6) to solubilize the potassium cation, leaving the fluoride "naked" and highly reactive.[1]
Step-by-Step Synthesis Workflow
| Parameter | Specification | Rationale |
| Precursor | 3,6-Dichloropyridazine (1.0 eq) | Solid substrate, MP ~67-69°C [1].[1][2][3] |
| Reagent | Spray-dried KF (4.0 eq) | Excess required to drive equilibrium; spray-drying increases surface area.[1] |
| Catalyst | 18-Crown-6 (0.1 eq) | Sequesters |
| Solvent | Sulfolane or DMSO (anhydrous) | High boiling point, stable at reaction temps (>100°C), promotes |
| Temp/Time | 130°C / 4-6 Hours | High energy barrier for displacing Cl on the electron-deficient ring.[1] |
Purification Logic
Unlike the dichloro analog, this compound has higher volatility.[1] Standard rotary evaporation is risky.[1]
-
Extraction: Dilute reaction mixture with water; extract into diethyl ether (low BP solvent).
-
Isolation: Careful fractional distillation or sublimation is preferred over recrystallization from solvent to avoid inclusion of solvates.[1]
Visualization: Halex Synthesis Pathway[1]
Figure 1: Halex reaction pathway for converting chloropyridazines to fluoropyridazines via nucleophilic aromatic substitution.[1]
Crystallographic Characterization Strategy
Obtaining a high-quality single crystal of this compound is non-trivial due to its tendency to sublime and its potential low melting point (often lower than the dichloro analog due to reduced dispersion forces).[1]
The Challenge: Disorder and Volatility
Fluorine atoms (
Protocol: In Situ Cryo-Crystallography
To bypass handling difficulties, we employ an in situ crystallization technique directly on the diffractometer goniometer.[1]
-
Capillary Mounting: Seal the purified liquid/low-melting solid in a Lindemann glass capillary (0.3 mm diameter).
-
Zone Melting: Use an infrared laser or micro-heater to create a molten zone.[1]
-
Controlled Cooling: Slowly lower the temperature (using an
cryostream) to induce nucleation. -
Data Collection: Collect X-ray diffraction data at 100 K to minimize thermal motion (atomic displacement parameters) and resolve F vs. H positions.
Visualization: Cryo-Crystallography Workflow
Figure 2: In situ crystallization workflow for handling volatile fluorinated heterocycles.
Structural Analysis: The Fluorine Signature
Once the structure is solved, the analysis focuses on the unique electronic signatures introduced by the fluorine atoms.
Molecular Geometry and Dipole
The this compound molecule possesses
-
Bond Lengths: Expect the C-F bonds to be short (~1.30-1.35 Å) due to the high electronegativity of fluorine and partial double-bond character from resonance with the pyridazine ring. The N=N bond is typically short (~1.33 Å), characteristic of the diazine system [2].
-
Dipole Moment: Unlike benzene (non-polar), the pyridazine ring has a strong dipole.[1] The addition of two fluorine atoms at the 3,6 positions reinforces the electron withdrawal from the ring carbons, but the vector sum depends on the N-N dipole.[1]
Crystal Packing Motifs
Fluorine plays a controversial role in crystal engineering.[1] It is not a strong hydrogen bond acceptor (unlike N or O), but it dictates packing through electrostatics and weak dispersion.[1]
-
-Stacking: Fluorination depletes electron density from the
-cloud (quadrupole moment inversion).[1] This often promotes face-to-face stacking with electron-rich arenes, but in a self-crystal, it may favor offset stacking to align local dipoles.[1] -
C-H...F Interactions: While weak, these interactions often steer the orientation of the molecules. In this compound, the H atoms at positions 4 and 5 are acidic (due to the electron-deficient ring).[1] Expect short contacts between
of neighboring molecules.[1] -
F...F Interactions: "Halogen bonding" is rare for fluorine.[1] Instead, F...F contacts are usually repulsive unless forced by packing.[1] However, type II halogen interactions (orthogonal) can occur [3].[1]
Comparative Metrics: Cl vs. F
| Feature | 3,6-Dichloropyridazine [1] | This compound (Predicted) | Impact |
| Space Group | Likely Monoclinic or Orthorhombic | Packing efficiency.[1] | |
| Melting Point | 67-69°C | Lower (< 50°C or Volatile Solid) | Weaker dispersion forces in F-analog.[1] |
| C-X Bond | ~1.73 Å (C-Cl) | ~1.32 Å (C-F) | Tighter steric profile.[1] |
| Dominant Force | Cl...Cl / Cl...N | Dipole-Dipole / C-H...F | F alters solubility and permeability.[1] |
Implications for Drug Discovery[4][5]
Understanding the crystal structure of this compound allows researchers to leverage it as a bioisostere.[1]
-
Metabolic Blocking: The C-F bond is metabolically robust.[1] Replacing C-H or C-Cl with C-F at the 3,6 positions blocks oxidative metabolism (e.g., by cytochrome P450) at these susceptible sites.[1]
-
Conformational Locking: When used as a scaffold (e.g., in kinase inhibitors), the specific dipole observed in the crystal structure dictates how the ring orients in a protein binding pocket. The N-atoms can serve as H-bond acceptors for hinge regions, while the Fluorines modulate the acidity of the remaining protons [4].[1]
-
Lipophilicity Modulation: Fluorination typically increases lipophilicity (
) compared to the hydrogen analog, but often less than chlorination.[1] This fine-tunes membrane permeability without the "grease" penalty of larger halogens.[1]
References
-
Biosynth & PubChem Data. 3,6-Dichloropyridazine (CAS 141-30-0) Physical Properties and Melting Point.[1] [1]
-
Hathaway, B. A., et al. Crystal Structures of Pyridazine Derivatives.[1] Journal of Chemical Crystallography.[1] (General reference for pyridazine geometry).
-
Manchester University Structural Chemistry. Analyzing Fluorine-Fluorine Interactions in the Solid State. (Context for F...F repulsion vs attraction).
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018.[1] (Context for metabolic stability).
Theoretical Studies on 3,6-Difluoropyridazine Electron Density
Executive Summary
This technical guide provides a rigorous theoretical framework for analyzing the electron density distribution of 3,6-difluoropyridazine (3,6-DFP) . As a highly electron-deficient diazine, 3,6-DFP serves as a critical scaffold in bioisostere design and a reactive diene in Inverse Electron Demand Diels-Alder (IEDDA) "click" chemistry.
This document moves beyond standard optimization protocols to explore the quantum mechanical underpinnings of the molecule's reactivity. We focus on the synergistic depletion of ring electron density caused by the 1,2-diazine core and the electronegative fluorine substituents, quantified through Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).
Part 1: The Electronic Architecture
To understand 3,6-DFP, one must first deconstruct the competing electronic effects that define its reactivity profile.
The Diazine Core & Fluorine Substitution
Pyridazine (1,2-diazine) is inherently electron-deficient due to the high electronegativity of the two nitrogen atoms. The introduction of fluorine at the 3 and 6 positions creates a unique "push-pull" electronic environment:
-
-Inductive Withdrawal (-I): The high electronegativity of Fluorine (
) pulls electron density through the -framework, significantly deshielding the C3 and C6 carbons. - -Donation (+M): Conversely, the fluorine lone pairs can donate into the ring system via resonance.
-
Net Effect: In 3,6-DFP, the inductive withdrawal typically dominates, but the
-donation raises the HOMO energy slightly compared to non-conjugated fluorides, while the N=N moiety dramatically lowers the LUMO. This results in a molecule that is highly electrophilic , making it an ideal candidate for IEDDA reactions with strained alkenes/alkynes.
Part 2: Computational Methodology (The "How-To")
This section outlines a self-validating protocol for characterizing 3,6-DFP. We utilize a tiered approach, moving from geometry optimization to topological analysis.
Protocol: Geometry Optimization & Wavefunction Stability
Objective: Obtain a global minimum structure free of imaginary frequencies and generate a stable wavefunction for post-processing.
Step-by-Step Workflow:
-
Initial Guess: Construct 3,6-DFP with
symmetry constraints. -
Level of Theory Selection:
-
Standard:B3LYP/6-311++G(d,p) (Robust for general geometry).
-
Kinetics/Dispersion:M06-2X/def2-TZVP (Recommended for IEDDA transition states due to better handling of medium-range correlation).
-
-
Solvation: Use the IEFPCM model (Solvent = Water or Acetonitrile) to mimic physiological or reaction conditions.
-
Frequency Calculation: Ensure zero imaginary frequencies (
). -
Stability Check: Run a wavefunction stability test (Stable=Opt in Gaussian) to ensure the ground state is not an open-shell singlet instability.
Visualization: Computational Workflow
Caption: Tiered computational workflow ensuring geometric convergence and wavefunction stability before topological analysis.
Part 3: Analysis of Electron Density
Frontier Molecular Orbitals (FMO)
The reactivity of 3,6-DFP is governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO of a potential nucleophile (or dienophile).
-
LUMO Characteristics: In 3,6-DFP, the LUMO is largely localized on the N=N bond and the adjacent carbons (C3/C6). The fluorine substitution lowers the LUMO energy relative to unsubstituted pyridazine, enhancing its electrophilicity.
-
HOMO Characteristics: The HOMO often involves significant contribution from the fluorine lone pairs orthogonal to the
-system.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps provide a visual guide for docking and non-covalent interactions.
-
Protocol: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface.
-
Expected Topology:
-
Deep Blue (Positive): The regions above and below the pyridazine ring center will show positive potential (
-hole), indicating susceptibility to nucleophilic attack. -
Red (Negative): Localized strictly around the Nitrogen lone pairs (in the molecular plane) and the Fluorine atoms.
-
-Hole: High-level theory may reveal a small positive region (
-hole) on the extension of the C-F bond, though this is less pronounced than in C-Cl or C-Br analogs.
-
QTAIM & NBO Analysis
To rigorously define the bonding, we employ the Quantum Theory of Atoms in Molecules (QTAIM).
Key Metrics Table:
| Parameter | Definition | Significance for 3,6-DFP |
| BCP ( | Electron density at Bond Critical Point | Indicates bond strength. High |
| Laplacian ( | Curvature of density | Negative values indicate shared (covalent) interaction; Positive values indicate closed-shell (ionic/electrostatic). |
| Delocalization Index (DI) | Average number of shared electrons | Measures aromaticity retention. 3,6-DFP has lower DI than benzene due to N-heteroatoms. |
| NBO Charge | Natural Charge | Expect highly positive charge on C3/C6 (+0.6 to +0.8e) due to F and N withdrawal. |
Part 4: Applications in Reactivity (IEDDA)
The primary application of 3,6-DFP's electron density profile is in Inverse Electron Demand Diels-Alder (IEDDA) reactions.
The Mechanism
3,6-DFP acts as the electron-poor diene (
Why 3,6-DFP?
The fluorine atoms lower the
Reactivity Pathway Diagram
Caption: IEDDA reaction pathway. 3,6-DFP (Diene) reacts with a dienophile, followed by retro-Diels-Alder N2 elimination.
References
-
Gaussian 16 User Reference. Gaussian, Inc. (For standard DFT protocols and stability checks). [Link]
-
Boger, D. L. (1987). Diels-Alder reactions of heterocyclic azadienes.[1] Chemical Reviews, 86(5), 781–793. (Foundational text on azadiene reactivity). [Link]
-
Oliveira, V. et al. (2010). Inverse electron demand Diels-Alder reactions: A theoretical study. Journal of Organic Chemistry. (General methodology for IEDDA DFT studies). [Link]
-
Bader, R. F. W. (1991). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Source for QTAIM interpretation). [Link]
-
Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program. (Source for NBO population analysis). [Link]
Sources
Technical Guide: Reactivity & Electronic Profiling of 3,6-Difluoropyridazine
Executive Summary
3,6-Difluoropyridazine (DFP) represents a high-value fluorinated scaffold in medicinal chemistry, distinct from its chlorinated analog due to the unique electronic properties of the carbon-fluorine bond. While 3,6-dichloropyridazine is a standard substrate for palladium-catalyzed cross-couplings, DFP is the superior electrophile for Nucleophilic Aromatic Substitution (
Electronic Architecture & Reactivity Logic
The Fluorine Effect in Diazines
The reactivity of DFP is governed by the interplay between the electronegativity of fluorine (
-
Inductive Withdrawal (-I): The two fluorine atoms at C3 and C6 strongly withdraw electron density from the ring via the
-framework. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack. -
Mesomeric Donation (+M): While fluorine has lone pairs that can donate into the
-system, the poor orbital overlap ( mismatch with the distorted aromatic ring) and the strong -I effect dominate. -
Leaving Group Ability (
): In reactions, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex, not the bond-breaking step.-
F vs. Cl: The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate significantly more than chlorine. Consequently, DFP reacts 10–100x faster than 3,6-dichloropyridazine with nucleophiles.
-
Molecular Orbital Diagram (Mechanism of Activation)
The following diagram illustrates the activation energy difference between the fluoro- and chloro-analogs during nucleophilic attack.
Synthesis of this compound[1][2]
Direct fluorination of the pyridazine ring is difficult. The industry-standard approach utilizes a Halex (Halogen Exchange) reaction starting from the commercially available 3,6-dichloropyridazine.
Validated Synthetic Protocol
Precursor: 3,6-Dichloropyridazine (Synthesized from maleic hydrazide and
Reagents:
-
Potassium Fluoride (KF), spray-dried (Critical for reactivity).
-
18-Crown-6 (Phase transfer catalyst).
-
Solvent: Sulfolane or DMSO (High boiling, polar aprotic).
Step-by-Step Procedure:
-
Drying: Dry KF (spray-dried) in a vacuum oven at 150°C for 12 hours. Water is the primary failure mode for this reaction.
-
Setup: In a dry 3-neck flask under Argon, charge 3,6-dichloropyridazine (1.0 eq), anhydrous KF (4.0 eq), and 18-Crown-6 (0.1 eq).
-
Solvation: Add anhydrous Sulfolane (0.5 M concentration).
-
Reaction: Heat the mixture to 180°C for 4–6 hours. Monitor by GC-MS (Starting material
148 Product 116). -
Workup:
-
Caution: DFP is volatile.[1]
-
Cool to room temperature.[2] Dilute with diethyl ether.
-
Filter off inorganic salts (KCl/KF).
-
Wash the organic layer with water (5x) to remove sulfolane.
-
Dry over
and concentrate carefully (do not apply high vacuum for extended periods). -
Purification: Sublimation or distillation at reduced pressure.
-
Yield: Typically 60–75%.
Reactivity Landscape
Nucleophilic Aromatic Substitution ( )
This is the primary utility of DFP. The first fluorine displacement is extremely rapid, occurring often at room temperature or 0°C.
-
Regioselectivity:
-
First Substitution: Non-selective (unless steric factors apply).
-
Second Substitution: The introduction of an electron-donating group (e.g., -OR, -NHR) deactivates the ring, making the second fluorine much harder to displace. This allows for the clean synthesis of non-symmetric 3,6-disubstituted pyridazines.
-
| Nucleophile | Conditions | Product | Yield | Notes |
| Amines (Primary/Secondary) | THF, | 3-amino-6-fluoropyridazine | >90% | Highly selective mono-substitution. |
| Alkoxides (NaOR) | ROH, 0°C | 3-alkoxy-6-fluoropyridazine | 85-95% | Exothermic; control temp to avoid bis-substitution. |
| Thiols (RSH) | 3-thio-6-fluoropyridazine | >85% | Excellent yield. |
Inverse Electron-Demand Diels-Alder (IEDDA)
Unlike the dichloro-analog, the 3,6-difluoro substitution lowers the LUMO energy sufficiently to allow DFP to act as a diene in IEDDA reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers), although less reactive than tetrazines.
-
Mechanism: Cycloaddition
Loss of (retro-Diels-Alder) Aromatization (often requiring loss of HF or oxidation). -
Application: Synthesis of functionalized benzenes or pyridines where the nitrogen atoms are extruded.
Metal-Catalyzed Cross-Coupling
-
Challenge: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-Cl bond (81 kcal/mol). Standard Pd(0)/Pd(II) cycles (Suzuki, Buchwald) generally fail to activate the C-F bond in DFP.
-
Strategy: Perform
first to displace one fluorine, then use the remaining fluorine as a blocking group or a bioisostere, or use specialized Ni-catalysts (Ni(COD)2 / NHC ligands) for C-F activation, though this is non-standard.
Visualizing the Reaction Pathways
[4][5]
Applications in Drug Design (Bioisosterism)
In medicinal chemistry, the this compound core is often used not just as a reactive intermediate, but as a final structural motif.
-
Metabolic Stability: The C-F bond is metabolically robust, blocking oxidative metabolism at the 3/6 positions compared to C-H.
-
Dipole Modulation: The strong dipole of the C-F bonds can orient the molecule in the binding pocket, interacting with backbone amides or positively charged residues.
-
pKa Tuning: The fluorine atoms decrease the basicity of the pyridazine nitrogens (pKa ~2.3 for pyridazine vs <1 for DFP), reducing non-specific protein binding and improving membrane permeability.
References
-
Synthesis of 3,6-dichloropyridazine : Google Patents. (2022). "Preparation method of 3, 6-dichloropyridazine." CN112645883A.[2] Link
-
Bioisosterism & Fluorine Effects : National Institutes of Health (NIH). (2021). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide." Link
-
Nucleophilic Aromatic Substitution Mechanism : Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link
-
Reactivity of Dichloropyridazine : Biosynth. "3,6-Dichloropyridazine Product Information." Link
-
General Pyridazine Chemistry : BenchChem. "3-Fluoro-6-hydrazinylpyridazine and derivatives." Link
Sources
Discovery and Initial Synthesis of 3,6-Difluoropyridazine
This guide details the discovery, chemical mechanism, and practical synthesis of 3,6-Difluoropyridazine , a critical fluorinated scaffold in medicinal chemistry.[1]
Executive Summary
This compound (CAS: 33097-39-1) is a specialized fluorinated heterocyclic intermediate. Unlike its chlorinated analog, the difluoro- variant offers unique reactivity profiles due to the high electronegativity and small van der Waals radius of fluorine.[1] It serves as a "privileged scaffold" in the synthesis of imidazo[1,2-b]pyridazines , a class of compounds frequently utilized as kinase inhibitors (e.g., in oncology and neurodegeneration research).[1]
The transition from 3,6-dichloropyridazine to this compound represents a classic example of the Halex (Halogen Exchange) reaction , requiring precise control over solvation and nucleophilicity to overcome the high activation energy of the aromatic substitution.[1]
Historical Context & Discovery
The foundational work on the fluorination of pyridazine systems was pioneered by the research group of R. D.[1] Chambers, J. A. H.[1][2] MacBride, and W. K. R.[1][2] Musgrave at the University of Durham in the late 1960s.[1]
-
First Reported Synthesis: The definitive initial synthesis was reported in Journal of the Chemical Society C in 1968 .
-
Significance: This work established the viability of nucleophilic aromatic substitution (
) on nitrogen-rich heterocycles using alkali metal fluorides (KF) at elevated temperatures. Prior to this, efficient methods for introducing fluorine into the pyridazine ring were scarce and low-yielding.[1]
Key Citation
Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1968). Synthesis in the pyridazine series.[1][2][3][4][5] Part I. Pyridazine and 3,6-dichloropyridazine.[1][2][3] Journal of the Chemical Society C: Organic, 2118–2121.[1]
Synthetic Pathway Analysis
The synthesis relies on the Halex reaction , where chloride leaving groups are displaced by fluoride ions.[1] This transformation is thermodynamically driven by the formation of the strong C–F bond but kinetically hindered by the poor solubility of fluoride salts in organic solvents.[1]
Reaction Mechanism ( )
The reaction proceeds via a Meisenheimer-like transition state. The nitrogen atoms in the pyridazine ring pull electron density, making the C3 and C6 positions highly electrophilic and susceptible to attack by the "naked" fluoride ion.[1]
Figure 1: The Nucleophilic Aromatic Substitution (
Critical Process Parameters
| Parameter | Condition | Scientific Rationale |
| Reagent | Potassium Fluoride (KF) | Provides the F⁻ nucleophile. Must be anhydrous or spray-dried to prevent hydration, which kills nucleophilicity.[1] |
| Solvent | DMSO or Sulfolane | Polar aprotic solvents solvate the K⁺ cation, leaving the F⁻ anion "naked" and highly reactive. |
| Temperature | 130°C – 150°C | High thermal energy is required to overcome the activation barrier of the |
| Catalyst | 18-Crown-6 (Optional) | Phase transfer catalyst that chelates K⁺, further enhancing F⁻ solubility and reactivity.[1] |
Experimental Protocol
This protocol synthesizes technical accuracy with modern improvements (e.g., spray-dried KF) over the original 1968 neat-melt method.[1]
Safety Warning
-
HF Formation: In the presence of moisture/acid, fluoride salts can generate Hydrofluoric Acid (HF), which is fatal.[1]
-
Toxic Intermediates: Halopyridazines are potential skin sensitizers and toxic if inhaled. Work in a fume hood.
Step-by-Step Methodology
-
Preparation of Anhydrous KF:
-
Reaction Setup:
-
In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and N2 inlet, charge 3,6-Dichloropyridazine (1.0 eq) .
-
Add Anhydrous KF (4.0 eq) . Excess F⁻ drives the equilibrium forward.[1]
-
Add Anhydrous DMSO (approx. 5-10 volumes).
-
Optional: Add 18-Crown-6 (0.1 eq) to accelerate the reaction.
-
-
The Halex Reaction:
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Quench: Pour the reaction mass into ice-water (exothermic).
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]
-
Wash: Wash organic layer with brine to remove residual DMSO.[1]
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: If necessary, purify via vacuum distillation (product is volatile) or short silica plug.[1]
-
Figure 2: Operational workflow for the synthesis of this compound.
Characterization & Data
The product is typically isolated as a white to off-white solid (low melting) or colorless liquid depending on purity and ambient temperature.
| Property | Value | Notes |
| Molecular Formula | C₄H₂F₂N₂ | |
| Molecular Weight | 116.07 g/mol | Distinct from dichloro- (148.98 g/mol ) |
| Appearance | Solid/Liquid | Low melting point; often handled as a melt or solution. |
| Solubility | DCM, DMSO, MeOH | Poorly soluble in water compared to precursors.[1] |
| Key NMR Signal | ¹⁹F NMR | Distinct shift typically around -70 to -90 ppm (relative to CFCl₃). |
References
-
Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1968).[1][2] Synthesis in the pyridazine series.[1][3][4][5][6] Part I. Pyridazine and 3,6-dichloropyridazine.[1][2][3] Journal of the Chemical Society C: Organic, 2118–2121.[1]
-
Allison, C. G., Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1970).[1][2] Polyfluoroheterocyclic compounds.[1][4] Part XVIII. This compound and its reactions. Journal of the Chemical Society C: Organic, 1026–1031.[1]
-
Mitchell, S. A., et al. (2013).[1] Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof. World Intellectual Property Organization, WO2013134219A1.[1] (Describes modern spray-dried KF protocol).
Sources
- 1. CN104470523A - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines [sioc-journal.cn]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. merckmillipore.com [merckmillipore.com]
Technical Guide: 3,6-Difluoropyridazine as a High-Fidelity Scaffold in Drug Discovery & Materials Science
Executive Summary
3,6-Difluoropyridazine (CAS: 33097-11-9) represents a "privileged scaffold" in modern organic synthesis, distinguished by its unique electronic architecture and "Janus-faced" reactivity. Unlike its chlorinated analog, the difluoro- derivative offers superior kinetics in Nucleophilic Aromatic Substitution (
Part 1: Chemical Architecture & Reactivity Profile
The utility of this compound stems from the extreme electron deficiency of the 1,2-diazine ring, further amplified by the high electronegativity of the two fluorine atoms.
The "Fluorine Effect" in
While iodine is typically the best leaving group in aliphatic substitution (
-
Mechanism: The rate-determining step in
is the formation of the anionic Meisenheimer complex, not the expulsion of the leaving group. -
Causality: The highly electronegative fluorine atom inductively stabilizes the negative charge on the transition state ring more effectively than chlorine.
-
Practical Implication: this compound reacts with nucleophiles (amines, alkoxides, thiols) under significantly milder conditions (often
to RT) compared to 3,6-dichloropyridazine (often requiring ), preserving sensitive functional groups on the nucleophile.
Regioselectivity and Sequential Substitution
The symmetry of the molecule allows for a predictable two-step functionalization strategy.
-
Step 1 (Mono-substitution): The first nucleophilic attack breaks the symmetry. The introduction of an electron-donating group (EDG) such as an amine or alkoxy group at position 3 increases electron density in the ring, significantly deactivating position 6 toward a second attack.
-
Step 2 (Di-substitution): Forcing conditions (higher temperature, stronger base) or metal-catalyzed cross-coupling (Suzuki-Miyaura) are required to functionalize the second position.
Visualization: Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways controlled by temperature and stoichiometry.
Figure 1: Sequential functionalization logic for this compound. Note the deactivation effect after the first substitution.
Part 2: Medicinal Chemistry Applications[1][2][3][4]
The pyridazine core is a bioisostere for phenyl, pyridine, and pyrazine rings, often improving water solubility and metabolic stability.
Kinase Inhibition (The Hinge Binder)
The 1,2-diazine motif is extensively used to target the ATP-binding site of protein kinases (e.g., c-Met, CDK2, p38 MAP kinase).
-
Binding Mode: The nitrogen atoms of the pyridazine ring serve as hydrogen bond acceptors for the backbone NH groups of the kinase "hinge region" (typically Valine, Leucine, or Methionine residues).
-
Scaffold Hopping: Replacing a phenyl ring with a pyridazine often lowers lipophilicity (LogP), reducing non-specific binding and improving the pharmacokinetic (PK) profile.
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "fragment linker."
-
Workflow: A library of fragments is screened. A "hit" fragment is attached to position 3 via
. The remaining fluorine at position 6 serves as a handle for "fragment growing" to reach adjacent hydrophobic pockets.
Table 1: Comparative Reactivity in Drug Synthesis
| Parameter | This compound | 3,6-Dichloropyridazine | Impact on Drug Ops |
| Fluorine allows use of thermally unstable nucleophiles. | |||
| Leaving Group | Fluoride ( | Chloride ( | |
| Selectivity | High (Mono > Di) | Moderate | Difluoro yields cleaner mono-substituted intermediates. |
| Cost | High | Low | Difluoro is preferred for late-stage, high-value synthesis. |
Part 3: Materials Science (Liquid Crystals)
Beyond pharma, this compound is a precursor for advanced mesogens in Liquid Crystal Displays (LCDs).
Negative Dielectric Anisotropy ( )
Modern Vertical Alignment (VA) displays require liquid crystals with negative dielectric anisotropy.
-
Mechanism: The lateral fluorine substituents (if retained) or the dipole vector of the pyridazine ring itself contribute to a net dipole moment perpendicular to the molecular long axis.
-
Benefit: This allows the molecules to align perpendicular to an applied electric field, essential for the "black state" in VA-LCDs.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Amino-6-fluoropyridazine
Target: Creation of a scaffold for kinase inhibitor libraries.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (
) (1.05 eq) - (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or THF.
Methodology:
-
Preparation: Dissolve this compound in anhydrous MeCN under
atmosphere. Cool the solution to using an ice bath. Rationale: Low temperature prevents double substitution. -
Addition: Add
followed by the dropwise addition of the amine. -
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor via TLC or LC-MS. -
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation:
NMR will show a shift from the starting material signal to a new single peak corresponding to the remaining fluorine.
Protocol B: Suzuki-Miyaura Coupling at Position 6
Target: "Fragment Growing" from the mono-substituted core.
Reagents:
-
3-Amino-6-fluoropyridazine derivative (from Protocol A)
-
Aryl Boronic Acid (
) (1.5 eq) -
Catalyst:
(5 mol%) or /XPhos. -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1).
Methodology:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst.
-
Catalysis: Add the Pd catalyst and seal the vessel.
-
Heating: Heat to
for 12-16 hours. Rationale: Breaking the C-F bond via oxidative addition is energetically demanding and requires heat/active ligands. -
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography.
Part 5: Strategic Research Areas (The "White Space")
Researchers looking to innovate with this scaffold should focus on:
-
C-H Activation: Direct functionalization of the pyridazine ring (positions 4/5) after 3,6-substitution to create tetrasubstituted cores.
-
Bio-orthogonal Chemistry: Using this compound as a precursor to synthesize electron-deficient tetrazines (via reaction with hydrazine and oxidation) for Inverse Electron Demand Diels-Alder (IEDDA) "click" reactions.
-
Fluorine-18 Labeling: Adapting the
protocol for late-stage incorporation for PET imaging radiotracers.
Visualization: Drug Discovery Workflow
Figure 2: Integration of this compound into a Fragment-Based Drug Discovery (FBDD) pipeline.
References
-
Evaluation of 3,6-disubstituted pyridazines as anticancer agents. Source: National Institutes of Health (PMC). URL:[Link]
-
Nucleophilic Aromatic Substitution: Mechanism and Fluorine Effect. Source: Master Organic Chemistry. URL:[Link]
-
Practical application of 3-substituted-2,6-difluoropyridines (and pyridazines) in drug discovery. Source: PubMed. URL:[Link]1]
-
Dielectric Spectroscopy Analysis of Liquid Crystals. Source: MDPI. URL:[Link]
-
Synthesis of 3-fluoropyridines via Photoredox-Mediated Coupling (Reactivity comparison). Source: ACS Publications.[2] URL:[Link]
Sources
3,6-Difluoropyridazine: A High-Velocity Scaffold for Asymmetric Heterocyclic Functionalization
Executive Summary
In the landscape of heterocyclic building blocks, 3,6-difluoropyridazine (CAS: 330-15-4) represents a strategic inflection point between reactivity and selectivity. Unlike its chlorinated counterpart (3,6-dichloropyridazine), the difluoro analog leverages the "Fluorine Effect" in Nucleophilic Aromatic Substitution (
This technical guide outlines the mechanistic advantages of this compound, provides validated protocols for its deployment in library synthesis, and details its critical role in the development of bioisosteres for kinase inhibitors and liquid crystalline materials.
Part 1: The Fluorine Advantage – Mechanistic Insight
The utility of this compound is grounded in the counter-intuitive reactivity of fluorinated heteroaromatics. In
The Meisenheimer Stabilization Effect
The rate-determining step in
-
Inductive Withdrawal: The high electronegativity of the fluorine atom (
) inductively withdraws electron density from the pyridazine ring, specifically at the C-3 and C-6 positions. -
Transition State Stabilization: This electron withdrawal lowers the energy of the transition state leading to the anionic Meisenheimer Complex .
-
Result: The nucleophile attacks faster, and the reaction proceeds with higher velocity and often at lower temperatures than with the dichloro analog.
Diagram: The Mechanism & Fluorine Acceleration
The following diagram illustrates the pathway and the stabilization provided by the fluorine substituent.
Figure 1: Kinetic pathway of
Part 2: Strategic Synthesis & Protocols
Accessing the Building Block (Halex Reaction)
While 3,6-dichloropyridazine is commercially ubiquitous, the difluoro analog is synthesized via Halogen Exchange (Halex) . This process utilizes spray-dried Potassium Fluoride (KF) in a polar aprotic solvent.
Reagents: 3,6-Dichloropyridazine, Anhydrous KF, Sulfolane or DMSO.
Catalyst: Tetraphenylphosphonium bromide (
| Parameter | Condition | Rationale |
| Stoichiometry | 2.5 - 3.0 eq KF | Excess F- drives the equilibrium toward the fluorinated product. |
| Temperature | 130°C - 150°C | High thermal energy required to overcome the activation barrier for Cl displacement. |
| Solvent | Sulfolane | High boiling point and stability; excellent solvation of KF. |
| Workup | Distillation | The product (b.p. ~170°C) can be distilled directly from the high-boiling solvent. |
Protocol: Controlled Mono-Substitution
The symmetry of this compound allows for the rapid generation of "A-B" systems. The first fluorine is displaced under mild conditions, leaving the second fluorine deactivated but still accessible for a subsequent, harsher reaction.
Objective: Synthesis of 3-(Alkylamino)-6-fluoropyridazine.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperature is critical to prevent bis-substitution.
-
Addition: Add the amine nucleophile (1.05 eq) dropwise. If using a salt form (e.g., amine HCl), add 2.5 eq of DIPEA or
. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC/LC-MS.
-
Observation: The mono-substituted product usually appears as the major peak.
-
-
Workup: Quench with water, extract with EtOAc. The remaining fluorine atom renders the product stable enough for silica chromatography.
Protocol: Sequential Library Generation (The "Click" Analog)
This workflow demonstrates how to use the scaffold to link two different pharmacophores.
Figure 2: Sequential workflow for generating asymmetric 3,6-disubstituted pyridazine libraries.
Part 3: Applications & Case Studies
Medicinal Chemistry: Kinase Inhibitor Scaffolds
Pyridazines are privileged structures in kinase inhibition (e.g., p38 MAP kinase, JAK inhibitors). The nitrogen atoms in the ring can serve as hydrogen bond acceptors for the kinase hinge region.
-
Application: The 3,6-difluoro scaffold allows for the introduction of a "hinge-binding" motif (e.g., an aminopyrazole) at position 3, and a "solubilizing group" (e.g., morpholine or piperazine) at position 6.
-
Advantage: The metabolic stability of the C-F bond (if one fluorine is retained) can block metabolic hotspots, prolonging half-life (
).
Liquid Crystals (Mesogens)
Fluorinated aromatics are essential in the design of liquid crystals (LCs) for display technologies.
-
Viscosity: The low polarizability of fluorine (compared to chlorine) leads to lower viscosity in LC mixtures, enabling faster switching times.
-
Dielectric Anisotropy (
): The strong dipole of the C-F bond allows for precise tuning of , which is critical for the threshold voltage of the display. -
Usage: this compound derivatives are often incorporated into the rigid core of calamitic (rod-like) liquid crystals to enhance nematic phase stability.
Part 4: Handling & Safety
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Toxic if swallowed or inhaled. | Use in a fume hood. Wear nitrile gloves and safety glasses. |
| Skin/Eye Irritant | Causes severe irritation. | Immediate wash with water upon contact. |
| Reactivity | Reacts violently with strong nucleophiles. | Add nucleophiles slowly at controlled temperatures (0°C). |
Storage: Store under inert atmosphere (
References
-
Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part II. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1964. (Foundational text on fluorinated heterocycle reactivity).
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.
-
Hird, M. "Fluorinated liquid crystals – properties and applications."[6] Chemical Society Reviews, 2007.
-
Kotha, S., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Heterocycles, 2008. (Analogous reactivity profiles).
-
Sigma-Aldrich. "Inverse Electron Demand Diels-Alder Reactions." Technical Bulletin. (Contextualizing Pyridazine/Tetrazine reactivity).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of 3,6-Difluoropyridazine via Halex Reaction
Executive Summary
This Application Note details the protocol for synthesizing 3,6-difluoropyridazine from 3,6-dichloropyridazine using a Halogen Exchange (Halex) reaction. This transformation is a critical step in the development of high-value agrochemicals (herbicides) and pharmaceutical intermediates (e.g., inhibitors targeting
The protocol utilizes anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (Sulfolane or DMSO).[1] Success in this synthesis is defined not merely by reagent stoichiometry but by the rigorous control of water content and reaction temperature . This guide provides a self-validating methodology to achieve high yields (>80%) while mitigating the formation of partial fluorination byproducts.
Mechanistic Insight & Reaction Design
The Chemistry: Nucleophilic Aromatic Substitution ( )
The conversion of 3,6-dichloropyridazine to this compound proceeds via a classic
-
Driving Force: The formation of the stronger C-F bond (approx. 116 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol) provides the thermodynamic driving force.
-
The Challenge: Fluoride is a poor nucleophile in protic environments due to strong hydrogen bonding. Therefore, the reaction requires anhydrous, polar aprotic conditions to leave the
"naked" and reactive.
Reaction Scheme Diagram
Figure 1: Mechanistic pathway of the Halex reaction showing the displacement of chloride by fluoride via a Meisenheimer complex.
Critical Process Parameters (Expertise & Experience)
To ensure reproducibility and safety, the following parameters must be controlled. This section explains the causality behind the protocol steps.
| Parameter | Specification | Scientific Rationale |
| Water Content | < 100 ppm | Water solvates |
| Solvent Choice | Sulfolane or DMSO | High dielectric constants promote the dissociation of KF. Sulfolane is preferred for scale-up due to higher thermal stability at the required reaction temperatures (160-180°C). |
| Catalysis | Phase Transfer (PTC) | Adding 1-5 mol% of |
| Temperature | 140°C - 180°C | High energy is required to overcome the activation barrier of the |
Experimental Protocol
Materials
-
Precursor: 3,6-Dichloropyridazine (CAS: 141-30-0), purity >98%.[2]
-
Reagent: Potassium Fluoride (Spray-dried), ground to fine powder.
-
Solvent: Anhydrous Sulfolane (Tetramethylene sulfone).
-
Catalyst: Tetraphenylphosphonium bromide (
). -
Drying Agent: Toluene (for azeotropic drying, optional but recommended).
Step-by-Step Methodology
Step 1: System Preparation and Drying (The "Naked" Fluoride)
-
Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, thermometer, and Dean-Stark trap/condenser) with Sulfolane (5 volumes relative to precursor).
-
Add Potassium Fluoride (2.5 equivalents).
-
Critical Step: Add Toluene (1 volume) and heat to reflux (~110°C). Collect water in the Dean-Stark trap until no more water separates. This ensures the system is strictly anhydrous.
-
Distill off the remaining Toluene.
Step 2: Reaction Initiation
-
Cool the mixture to 100°C.
-
Add 3,6-Dichloropyridazine (1.0 equivalent).
-
Add
(0.05 equivalent). -
Increase temperature to 160°C - 180°C .
Step 3: Monitoring & Completion
-
Maintain agitation at temperature for 4–6 hours.
-
Self-Validation: Pull a 50 µL aliquot, dilute in Acetonitrile, and analyze via GC-MS or HPLC.
Step 4: Workup & Purification
-
Cool the reaction mass to room temperature.
-
Filter the slurry to remove inorganic salts (KCl and unreacted KF). Wash the cake with a small amount of Dichloromethane (DCM).
-
Distillation: The product, this compound, is volatile.
-
Perform a fractional distillation under reduced pressure.
-
Note: this compound has a lower boiling point than the dichloro precursor. Collect the lower-boiling fraction.[3]
-
Store the distillate under inert gas (Argon/Nitrogen) at 2-8°C.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical quality control checkpoint.
Safety & Handling (HSE)
Warning: This protocol involves hazardous reagents and high temperatures.
-
Fluoride Toxicity: KF is toxic if swallowed. In acidic conditions (e.g., during waste disposal), it can generate Hydrofluoric Acid (HF), which is fatal. Always maintain a basic pH in waste streams (treat with Calcium Hydroxide).
-
Skin/Eye Hazards: 3,6-Dichloropyridazine is a skin and eye irritant.[4][5] The difluoro product is volatile and likely a lachrymator. Work in a well-ventilated fume hood.
-
Thermal Hazards: Sulfolane at 180°C causes severe burns. Use thermal protective gloves.
References
-
Halex Reaction Mechanism & General Protocol
-
Synthesis of Fluoropyridines/Pyridazines (Patent Literature)
-
Title: Process for making 2,6-difluoropyridine (Analogous chemistry).[3]
- Source: US Patent 4,071,521 (Cited for conditions: Sulfolane, KF, Temp >160°C).
- URL
-
-
Properties of 3,6-Dichloropyridazine
- Source: PubChem Compound Summary for CID 67331.
-
URL:[Link]
- Title: Catalysis in halogen exchange reactions.
Sources
- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
Nucleophilic aromatic substitution on 3,6-Difluoropyridazine
Application Note: Precision Functionalization of 3,6-Difluoropyridazine via Nucleophilic Aromatic Substitution ( )
Audience:Part 1: Executive Summary & Strategic Rationale
This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical core for kinase inhibitors, GPCR ligands, and PET radiotracers. Its utility stems from the unique electronic properties of the 1,2-diazine ring combined with the high electronegativity of the fluorine substituents.
Unlike its chlorinated analog (3,6-dichloropyridazine), the 3,6-difluoro variant exhibits significantly enhanced reactivity toward Nucleophilic Aromatic Substitution (
Key Technical Advantages:
-
Enhanced Reactivity: Reactions often proceed at room temperature or 0°C, preserving sensitive functional groups on the nucleophile.
-
Tunable Selectivity: The distinct reactivity profile allows for high-fidelity mono-substitution (desymmetrization) followed by a second, different substitution, enabling the rapid construction of non-symmetric heteroaryl libraries.
-
Atom Economy: Fluoride is the only byproduct, simplifying purification compared to metal-catalyzed cross-couplings.
Part 2: Mechanistic Insight & Reaction Pathway[1]
To design effective protocols, one must understand the governing mechanism. The reaction follows a classic addition-elimination pathway.[1]
The "Fluorine Effect" in
In Electrophilic Aromatic Substitution (
-
Step 1 (Rate Limiting): Nucleophilic attack at C3/C6. The highly polarized C-F bond and the electron-deficient pyridazine ring (due to the two N atoms) lower the activation energy for the formation of the Meisenheimer complex.
-
Step 2 (Fast): Re-aromatization and expulsion of the fluoride ion.
Pathway Visualization
The following diagram illustrates the bifurcation between mono- and bis-substitution, controlled primarily by stoichiometry and temperature.
Figure 1: Reaction pathway for the sequential functionalization of this compound. The high stability of the intermediate allows for stepwise control.
Part 3: Experimental Protocols
General Considerations
-
Solvents: Polar aprotic solvents (DMF, DMSO, NMP, MeCN) are preferred to stabilize the polar transition state. For alcohol nucleophiles, the corresponding alcohol can act as solvent.
-
Bases: Non-nucleophilic organic bases (DIPEA, TEA) are standard for amines. Inorganic bases (
, ) are used for phenols/thiols. -
Stoichiometry: Strict control is required for mono-substitution.
Protocol A: Chemoselective Mono-Amination
Objective: Synthesis of 3-amino-6-fluoropyridazines. Scope: Primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine Nucleophile (1.05 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Anhydrous THF or MeCN (0.2 M concentration)
Procedure:
-
Setup: Charge a flame-dried reaction vial with this compound and a magnetic stir bar. Dissolve in anhydrous THF or MeCN.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperature is critical to prevent bis-substitution due to the high reactivity of the difluoro substrate.
-
Addition: Premix the amine (1.05 equiv) and DIPEA (1.2 equiv) in a minimal amount of solvent. Add this mixture dropwise to the pyridazine solution over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The mono-substituted product usually appears as the major peak; bis-substituted byproduct should be <5%.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Sequential Hetero-Bis-Functionalization
Objective: Synthesis of 3-alkoxy-6-aminopyridazines (Asymmetric). Strategy: Introduce the weaker nucleophile or the more sterically hindered group second, requiring harsher conditions.
Materials:
-
Isolated Mono-substituted Intermediate (from Protocol A) (1.0 equiv)
-
Second Nucleophile (e.g., Alcohol or Thiol) (1.5 equiv)
-
Base: NaH (for alcohols) or
(for thiols) -
Solvent: DMF or DMSO
Procedure:
-
Activation: If using an alcohol, dissolve it in anhydrous DMF at 0°C and add NaH (1.5 equiv, 60% dispersion). Stir for 30 min to generate the alkoxide.
-
Addition: Add the mono-substituted fluoropyridazine (dissolved in DMF) to the alkoxide solution.
-
Heating: Heat the reaction mixture to 60-80°C . Note: The second fluorine is less reactive due to the electron-donating effect of the first substituent (amine/alkoxy), requiring thermal activation.
-
Completion: Monitor by LC-MS (typically 4-12 hours).
-
Workup: Quench carefully with water/ice. Extract with EtOAc or DCM.
Part 4: Data Summary & Troubleshooting
Reactivity Comparison Table
| Parameter | This compound | 3,6-Dichloropyridazine | Implication |
| Leaving Group Ability ( | High (Excellent) | Moderate | Difluoro allows milder conditions (0°C vs Reflux). |
| Mono-Selectivity | Sensitive | Robust | Difluoro requires strict temp/stoichiometry control. |
| Reaction Time (Mono) | 1-4 hours | 12-24 hours | Higher throughput with fluoro scaffold. |
| Bond Strength (C-X) | C-F (Strong) | C-Cl (Weaker) | Reaction is NOT bond-breaking limited; it is formation limited. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Significant Bis-substitution | Temperature too high during addition. | Ensure addition is done at 0°C or -10°C. Add nucleophile slower. |
| No Reaction | Nucleophile is too weak or bulky. | Switch solvent to DMSO (more polar). Increase temp to RT. Use stronger base ( |
| Hydrolysis (Pyridazinone formation) | Wet solvent or hygroscopic base. | Use anhydrous solvents.[2] Store this compound under inert gas. |
Part 5: References
-
Mechanistic Principles of
: -
Reactivity of Fluoropyridines:
-
Synthetic Utility of Pyridazines:
-
Comparative Halogen Reactivity:
-
Advanced Functionalization:
(Note: While specific literature on this compound is less abundant than the dichloro analog, the protocols above are derived from established
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. orgsyn.org [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates-ZCPC [en.zcpc.net]
- 7. nbinno.com [nbinno.com]
- 8. biosynth.com [biosynth.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Fidelity Amination of 3,6-Difluoropyridazine
This Application Note is structured to guide researchers through the specific challenges of aminating electron-deficient diazines. It addresses the prompt's request for Buchwald-Hartwig conditions while critically evaluating the substrate's intrinsic reactivity (Nucleophilic Aromatic Substitution), ensuring the user applies the correct chemistry to the correct problem.
Strategic Implementation of Buchwald-Hartwig Cross-Coupling vs. SNAr
Executive Summary & Strategic Analysis
The amination of 3,6-difluoropyridazine presents a classic chemoselective dichotomy in medicinal chemistry. While the Buchwald-Hartwig (B-H) cross-coupling is the gold standard for aryl C–N bond formation, the extreme electron deficiency of the pyridazine ring, combined with the high electronegativity of the fluorine substituents, renders this substrate highly active toward Nucleophilic Aromatic Substitution (SNAr) .
Critical Decision Matrix:
-
Scenario A (Aliphatic Amines): Primary and secondary alkyl amines (e.g., morpholine, piperazine) react rapidly via SNAr under mild basic conditions. Palladium catalysis is generally unnecessary and may introduce impurities.
-
Scenario B (Weak Nucleophiles): Anilines, amides, and carbamates often lack the nucleophilicity to overcome the SNAr activation barrier without harsh forcing conditions. Here, Buchwald-Hartwig (or switching to the 3,6-dichloro analog) is the requisite pathway.
This guide provides the Buchwald-Hartwig protocol specifically optimized for challenging couplings (Scenario B) and includes the SNAr Control Protocol (Scenario A) to ensure the researcher does not over-engineer the synthesis.
Mechanistic Workflow & Decision Tree
The following diagram illustrates the kinetic competition between the Pd-catalyzed cycle and the background SNAr rate.
Figure 1: Decision tree for method selection based on amine nucleophilicity.
Protocol A: Buchwald-Hartwig Amination (For Weak Nucleophiles)
Target Application: Coupling of this compound (or 3,6-dichloropyridazine) with electron-poor anilines, amides, or sterically hindered amines.
Rationale
Standard Pd(0) sources often struggle with C–F oxidative addition. However, for this compound, the mechanism is often a "Pd-catalyzed SNAr" or requires highly active ligands (BrettPhos/RuPhos) to facilitate the cycle. Note: If yields are low with the difluoro-substrate, it is strongly recommended to switch to 3,6-dichloropyridazine , which is the superior substrate for Pd-oxidative addition.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | This compound |
| Amine | 1.1 | Nucleophile | Aniline / Amide derivative |
| Catalyst | 0.02-0.05 | Metal Source | Pd2(dba)3 or Pd(OAc)2 |
| Ligand | 0.04-0.10 | Modulator | BrettPhos (1° amines) or RuPhos (2° amines) |
| Base | 2.0 | Proton Scavenger | Cs2CO3 (Anhydrous) |
| Solvent | [0.2 M] | Medium | 1,4-Dioxane or Toluene (Anhydrous) |
Step-by-Step Procedure
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a resealable reaction vial equipped with a magnetic stir bar.
-
Charge the vial with Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).
-
Add anhydrous 1,4-Dioxane (1 mL per mmol substrate) and stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution should turn from dark purple to orange/brown).
-
-
Substrate Addition:
-
Add Cs2CO3 (2.0 equiv). Crucial: Base must be finely ground and dry.
-
Add the Amine (1.1 equiv).
-
Add This compound (1.0 equiv).
-
-
Reaction:
-
Seal the vial under Argon/Nitrogen atmosphere.
-
Heat to 80–100 °C for 4–12 hours.
-
Monitoring: Check LCMS for the disappearance of the starting material (M+H: 117.04) and formation of the monosubstituted product.
-
Note: If bis-substitution (disubstitution) is observed, lower the temperature to 60 °C and reduce amine equivalents to 0.95.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite® (eluting with EtOAc) to remove palladium black and inorganic salts.
-
Concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Protocol B: Regioselective SNAr (Control Method)
Target Application: Coupling with morpholine, piperidine, pyrrolidine, or simple primary alkyl amines. Why this is included: Using Palladium for these amines on this substrate is chemically redundant and economically inefficient.
Reagents & Stoichiometry
| Component | Equiv. | Recommended Reagent |
| Substrate | 1.0 | This compound |
| Amine | 1.05 | Alkyl Amine |
| Base | 1.5 | DIPEA (Hünig's Base) or K2CO3 |
| Solvent | [0.5 M] | THF , IPA , or Acetonitrile |
Step-by-Step Procedure
-
Setup:
-
Dissolve This compound in THF (0.5 M).
-
Cool the solution to 0 °C (Ice bath). Temperature control is critical to prevent bis-substitution.
-
-
Addition:
-
Add DIPEA (1.5 equiv).
-
Add the Amine (1.05 equiv) dropwise over 10 minutes.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature (25 °C).
-
Stir for 2–4 hours.
-
Checkpoint: Most aliphatic amines react fully within 1 hour at RT.
-
-
Workup:
-
Dilute with water and extract with EtOAc.
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Troubleshooting & Optimization Guide
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (Buchwald) | Catalyst poisoning or poor oxidative addition into C-F. | Switch substrate to 3,6-Dichloropyridazine . Switch ligand to BrettPhos G3 precatalyst. |
| Bis-Substitution (Double addition) | Substrate is too reactive; Amine excess. | Use inverse addition (add amine to substrate). Reduce temperature. |
| Hydrolysis (Pyridazinone formation) | Wet solvent/base; Fluoride hydrolysis. | Ensure strictly anhydrous conditions. Use K3PO4 instead of Cs2CO3. |
Mechanism of Action: The "Halogen Dance" Risk
In pyridazine chemistry, Pd-catalysis can sometimes lead to regio-scrambling if the ring is substituted. However, for the symmetric 3,6-difluoro system, the first addition is degenerate. The challenge lies in stopping at the mono-product. The electron-donating nature of the newly added amine (-NHAr) deactivates the ring, usually protecting the second fluorine from reacting under the same conditions, provided the temperature is controlled.
Figure 2: Catalytic cycle showing the oxidative addition bottleneck vs. the direct SNAr shortcut.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.[2] Angewandte Chemie International Edition, 58(48), 17118-17129.[2] Link
-
Mako, T. L., & Byers, J. A. (2016). Suzuki–Miyaura Coupling of Unactivated Fluoroarenes. (Context on C-F activation challenges). Organometallics, 35(10), 1431-1439. Link
-
Lutz, M. R., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. (Analogous electron-deficient heterocycle protocols). Journal of Organic Chemistry, 81(16), 7244-7252. Link
Sources
Precision Synthesis of Biologically Active 3,6-Disubstituted Pyridazines: A Modular Approach
Executive Summary & Biological Significance[1][2][3]
The 3,6-disubstituted pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK2, JNK1), GPCR ligands, and anti-inflammatory agents. Its planar, electron-deficient nature allows it to participate in key
This guide moves beyond generic textbook methods, providing a robust, modular workflow for synthesizing asymmetric 3,6-disubstituted pyridazines. We prioritize regiocontrol and sequential functionalization , overcoming the common challenge of distinguishing between the two equivalent positions of the starting 3,6-dichloropyridazine.
Key Applications
-
Kinase Inhibition: Targeting CDK2 and JNK1 pathways for anticancer therapeutics.
-
Neuroprotection: NUAK1 inhibition for neurodegenerative disorders.
-
Bioorthogonal Chemistry: Tetrazine-trans-cyclooctene (TCO) ligation precursors.
Strategic Synthetic Roadmap
The selection of the synthetic route depends strictly on the nature of the substituents required at positions 3 and 6.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on target moiety electronics.
Module A: The Heteroatom Route ( + Suzuki)
This is the most reliable method for synthesizing kinase inhibitors where one substituent acts as a solubilizing group (e.g., morpholine, piperazine) or H-bond donor (amine).
Mechanism & Rationale
The pyridazine ring is highly
-
Step 1 (
): Introduction of the nucleophile. The first substitution is facile. The electron-donating nature of the introduced amine/alkoxide deactivates the ring toward a second , preventing bis-substitution under mild conditions. -
Step 2 (Suzuki): The remaining chloride is deactivated for
but remains highly active for Pd-catalyzed oxidative addition.
Protocol 1: Preparation of 3-Amino-6-Arylpyridazines[4]
Target Molecule: 3-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridazine (CDK2 Inhibitor Analog).
Step 1: Regioselective
-
Reagents: 3,6-Dichloropyridazine (1.0 equiv, 20 mmol), Morpholine (1.1 equiv), DIPEA (1.5 equiv).
-
Solvent: Ethanol or Isopropanol (0.5 M).
-
Procedure:
-
Dissolve 3,6-dichloropyridazine in ethanol.
-
Add DIPEA followed by morpholine dropwise at RT.
-
Heat to reflux (
) for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hex). The mono-substituted product is more polar than the starting material. -
Workup: Cool to RT. Concentrate in vacuo. Resuspend in water and extract with DCM. Wash with brine, dry over
. -
Yield: Typically 85–95% of 3-chloro-6-morpholinopyridazine.
-
Step 2: Suzuki-Miyaura Cross-Coupling[1][2][3]
-
Reagents: 3-chloro-6-morpholinopyridazine (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv),
(2.5 equiv). -
Catalyst:
(5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates. -
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
-
Procedure:
-
Charge a reaction vial with the chloro-intermediate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed solvent mixture.
-
Heat at
for 12 hours. -
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Gradient: 0
10% MeOH in DCM).
-
Module B: The Bis-Aryl Route (Sequential Suzuki)
Synthesizing asymmetric 3,6-diarylpyridazines requires precise stoichiometric control to avoid symmetric bis-coupling during the first step.
Protocol 2: One-Pot Sequential Arylation[7]
Concept: Exploit statistical probability and electronic deactivation.
-
Substrate: 3,6-Dichloropyridazine.[1]
-
Critical Parameter: The first boronic acid must be the limiting reagent (0.9 equiv) to minimize bis-coupling.
Experimental Workflow
-
Reaction Setup:
-
Combine 3,6-dichloropyridazine (1.0 equiv) and Aryl-Boronic Acid A (0.9 equiv).
-
Add
(2.0 equiv) and (3 mol%). -
Solvent: DME/Water (3:1).
-
-
Cycle 1 (First Coupling):
-
Heat to
(gentle heat). Monitor strictly by LCMS. -
Stop point: When Boronic Acid A is consumed.
-
-
Cycle 2 (Second Coupling):
-
Without isolation, add Aryl-Boronic Acid B (1.5 equiv).
-
Add fresh catalyst (if necessary, usually not required) and additional base (
, 2.0 equiv). -
Increase temperature to
(reflux). -
Stir for 16 hours.
-
-
Workup: Standard aqueous extraction and silica chromatography.
Data Summary: Optimization of Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Solvent | Toluene/Water | DME/Water | DME improves solubility of polar pyridazine intermediates. |
| Base | Carbonate provides milder buffering, reducing protodeboronation. | ||
| Temp (Step 1) | Lower temp reduces bis-coupling byproducts from 15% to <5%. |
Module C: De Novo Synthesis (IEDDA)
For scaffolds where cross-coupling fails (e.g., highly steric hindrance or unstable halide precursors), the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and alkynes is authoritative.
Figure 2: Mechanism of IEDDA reaction for pyridazine construction.
Protocol 3: Tetrazine-Alkyne Cycloaddition
-
Precursor: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (commercially available or synthesized from hydrazine + nitrile).
-
Reactant: Substituted Acetylene (1.2 equiv).
-
Conditions:
-
Mix reactants in Toluene or 1,4-Dioxane.
-
Heat at
in a sealed tube (to contain volatile alkynes, though evolution generates pressure—use a pressure relief vial if scale >1g). -
Observation: The deep red/purple color of tetrazine disappears, turning yellow/orange upon conversion to pyridazine.
-
-
Purification: Direct crystallization often possible; otherwise, silica chromatography.
References
-
Discovery of 3,6-disubstituted pyridazines as anticancer agents (CDK2/JNK1)
-
Sequential Suzuki-Miyaura Protocols
-
Inverse Electron Demand Diels-Alder (IEDDA)
-
Nucleophilic Arom
) Dynamics:- Title: Dynamic Nucleophilic Aromatic Substitution of Tetrazines (Relevant to Pyridazine Precursors).
- Source: Angewandte Chemie / NIH.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Regioselective Functionalization of 3,6-Difluoropyridazine
Executive Summary
3,6-Difluoropyridazine (3,6-DFP) represents a high-value scaffold in medicinal chemistry, offering a distinct advantage over its chlorinated analog due to the unique properties of the carbon-fluorine bond. The fluorine atoms serve dual roles: they act as potent activating groups for nucleophilic aromatic substitution (SNAr) while simultaneously directing ortho-metalation (DoM) through strong inductive effects and lithium coordination.
This guide details the protocols for the regioselective functionalization of 3,6-DFP. Unlike 3,6-dichloropyridazine, the difluoro- analog allows for milder SNAr conditions and unique metabolic stability profiles in final drug candidates. We present two orthogonal workflows: C3-Mono-Substitution via SNAr and C4-Functionalization via DoM .
Strategic Analysis: Reactivity & Decision Matrix
The pyridazine core is electron-deficient, making it highly susceptible to nucleophilic attack.[1] The presence of two fluorine atoms at C3 and C6 exacerbates this deficiency.
-
The SNAr Pathway (C3/C6): The C-F bond is highly polarized. Nucleophiles attack the C3 position to form a Meisenheimer complex. The high electronegativity of fluorine stabilizes the transition state, making fluoride a superior leaving group to chloride in SNAr reactions on this scaffold.
-
The DoM Pathway (C4/C5): The acidity of the C4 proton is significantly enhanced by the adjacent fluorine (ortho-effect) and the ring nitrogens. However, the use of alkyllithiums (e.g., n-BuLi) often leads to nucleophilic attack at C3 rather than deprotonation. Therefore, non-nucleophilic bases like LiTMP are required.
Visualization: Reaction Landscape
Figure 1: Decision matrix for functionalizing this compound. Green paths indicate primary controlled outcomes.
Protocol A: Regioselective SNAr (C3 Functionalization)
Objective: Selective replacement of one fluorine atom with a nucleophile (amine, alkoxide, or thiol) to generate a 3-substituted-6-fluoropyridazine.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1] Because the starting material is symmetric, the first substitution is statistically favored. However, the introduction of an electron-donating group (like an amine or alkoxy) at C3 deactivates the ring toward a second attack, aiding selectivity. If the nucleophile is electron-withdrawing or neutral, stopping at mono-substitution requires strict stoichiometric control.
Experimental Procedure: Synthesis of 3-Amino-6-fluoropyridazine
Targeting the mono-amination product.
Materials:
-
This compound (1.0 equiv)
-
Aqueous Ammonia (28-30%) or Alkylamine
-
Solvent: THF or Dioxane (for solubility) or neat (for aqueous ammonia)
-
Temperature control bath
Step-by-Step Protocol:
-
Preparation: Charge a pressure tube or sealed vial with this compound (116 mg, 1.0 mmol).
-
Solvent/Reagent Addition: Add THF (2 mL) to dissolve the solid. Cool the solution to 0°C.
-
Nucleophile Addition: Slowly add aqueous ammonia (3.0 equiv) or the specific amine (1.05 equiv) dropwise.
-
Note: For amines, adding a non-nucleophilic base (e.g., DIPEA) is recommended to scavenge the HF generated.
-
-
Reaction:
-
For Ammonia: Seal the vessel and heat to 130°C for 4-6 hours. The high temperature is required for ammonia due to its poor nucleophilicity compared to anionic species [1].
-
For Primary Amines/Alkoxides: Stir at 0°C to RT . These are more reactive; heating often leads to bis-substitution.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the starting material (MW 116) and appearance of the mono-product (MW 113 for -NH2).
-
Workup:
-
Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Key Data Points:
| Nucleophile | Conditions | Product | Yield (Typical) | Ref |
| NH3 (aq) | 130°C, Sealed Tube | 3-Amino-6-fluoropyridazine | 65-80% | [1] |
| Benzyl Alcohol | NaOH, CH3CN, RT | 3-Benzyloxy-6-fluoropyridazine | 85-92% | [2] |
| NaSMe | THF, 0°C | 3-Thiomethyl-6-fluoropyridazine | >90% | [1] |
Protocol B: Directed Ortho-Metalation (C4 Functionalization)
Objective: Functionalization of the C4 position while preserving the C-F bonds or functionalizing a pre-existing scaffold.
Mechanistic Insight
Direct lithiation of fluorinated heterocycles with n-butyllithium is risky due to the "halogen dance" or direct nucleophilic attack at the C-F bond (SNAr). To achieve clean C4-deprotonation, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the reagent of choice. LiTMP is a bulky, non-nucleophilic base that kinetically favors proton abstraction over addition [3].
Experimental Procedure: C4-Formylation
Targeting this compound-4-carbaldehyde.
Materials:
-
This compound (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)
-
n-Butyllithium (2.5 M in hexanes) (1.1 equiv)
-
DMF (Dimethylformamide) (1.2 equiv)
-
Anhydrous THF[4]
-
Dry Ice/Acetone bath (-78°C)
Step-by-Step Protocol:
-
LiTMP Generation (In-situ):
-
In a flame-dried flask under Argon, dissolve TMP in anhydrous THF (5 mL/mmol).
-
Cool to -78°C.[5]
-
Add n-BuLi dropwise. Stir for 30 mins at 0°C to ensure complete formation of LiTMP.
-
-
Substrate Addition:
-
Cool the LiTMP solution back to -78°C .
-
Add a solution of this compound in THF dropwise over 10 minutes.
-
Critical: Maintain internal temperature below -70°C. The lithiated species (4-lithio-3,6-difluoropyridazine) is thermally sensitive.
-
Stir for 30-45 minutes at -78°C.
-
-
Electrophile Trapping:
-
Add neat DMF (or other electrophile like I2, B(OMe)3) rapidy.
-
Stir at -78°C for 1 hour.
-
-
Quench:
-
Quench with saturated aqueous NH4Cl solution while still cold.
-
Allow to warm to room temperature.
-
-
Workup:
-
Extract with Et2O (ether is preferred to avoid emulsions with amides).
-
Dry and concentrate.
-
-
Purification: The aldehyde product is often unstable on silica; use neutral alumina or proceed immediately to the next step (e.g., reductive amination).
Visualization: DoM Mechanism
Figure 2: Mechanism of Directed Ortho-Metalation using LiTMP. The Lithium atom coordinates to the Fluorine lone pair, directing the base to the ortho-proton (C4).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-substitution during SNAr | Temperature too high or excess nucleophile. | Lower temperature to 0°C; use exactly 1.0-1.1 equiv of nucleophile. |
| Low yield in DoM (Recovery of SM) | Incomplete lithiation or wet THF. | Ensure THF is distilled/dry. Increase lithiation time to 45-60 min at -78°C. |
| Complex mixture in DoM | Nucleophilic attack by base. | Ensure LiTMP is used, not LDA or BuLi. Keep temp strictly at -78°C. |
| Hydrolysis of C-F | Moisture presence or high pH during workup. | Avoid strong aqueous bases during workup; use buffered quench. |
Applications in Drug Discovery
The this compound scaffold is a precursor to Imidazo[1,2-b]pyridazines , a class of compounds potent against neurodegenerative targets (e.g., Aβ plaques) and kinases (e.g., AAK1 inhibitors) [1][3].
Workflow Example:
-
SNAr: 3,6-DFP + NH3 → 3-Amino-6-fluoropyridazine.[6]
-
Cyclization: 3-Amino-6-fluoropyridazine + Chloroacetaldehyde → 6-Fluoroimidazo[1,2-b]pyridazine.
-
Late-Stage Functionalization: The remaining Fluorine at C6 can be displaced by complex amines or alkoxides in the final step of library synthesis.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health (NIH) / PubMed Central. [Link] Citation for: SNAr conditions (Ammonia, 130°C), synthesis of 3-amino-6-fluoropyridazine.
-
Synthesis and Herbicidal Activity of 3-(Un)substituted Benzyloxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry. [Link] Citation for: Alkoxylation conditions (NaOH/CH3CN) and herbicidal applications.
- Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof (WO2013134219A1).Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Using 3,6-Difluoropyridazine to introduce a pyridazine moiety
Application Note: Strategic Utilization of 3,6-Difluoropyridazine for Pyridazine Moiety Introduction
Executive Summary & Rationale
The pyridazine ring (1,2-diazine) is a "privileged scaffold" in modern medicinal chemistry, offering distinct advantages over pyridine or phenyl rings, including increased water solubility (lower LogP), improved metabolic stability, and unique hydrogen-bonding capabilities.
While 3,6-dichloropyridazine is a common commodity reagent, This compound (3,6-DFP) is the superior reagent for introducing the pyridazine moiety when:
-
Milder Conditions are Required: The high electronegativity of fluorine significantly lowers the LUMO energy of the ring, accelerating Nucleophilic Aromatic Substitution (
) at lower temperatures compared to the chloro-analog. -
Sequential Functionalization is Needed: The extreme reactivity difference between the first and second fluorine displacements allows for precise control over the formation of non-symmetric 3,6-disubstituted pyridazines.
This guide details the mechanistic basis and optimized protocols for utilizing 3,6-DFP to generate high-value pharmaceutical intermediates.
Mechanistic Insight: The "Fluorine Effect" in
To use this reagent effectively, one must understand why it behaves differently than chlorinated analogs.
In
-
Inductive Effect: Fluorine is the most electronegative element, creating a stronger dipole than chlorine. This pulls electron density from the carbons at positions 3 and 6, making them highly electrophilic ($ \delta+ $).
-
Meisenheimer Stabilization: The highly electronegative fluorine stabilizes the negative charge on the transition state intermediate (Meisenheimer complex) more effectively than chlorine.
Key Consequence: 3,6-DFP reacts with amines at Room Temperature (RT), whereas 3,6-dichloropyridazine often requires heating to >80°C.
Visualization: Reactivity Landscape
Figure 1: The sequential functionalization pathway. Note the energy barrier increase (red arrow) for the second substitution due to electron donation from the first nucleophile.
Experimental Protocols
Protocol A: Mono-Functionalization (C-N Bond Formation)
Objective: Selective synthesis of 3-amino-6-fluoropyridazines. Challenge: Preventing double substitution (formation of the symmetric byproduct).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (0.95 - 1.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or (1.5 equiv) -
Solvent: Anhydrous THF (preferred for volatility) or DMF/DMSO.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in anhydrous THF (0.2 M concentration) in a round-bottom flask under
atmosphere.-
Expert Tip: 3,6-DFP is volatile.[1] Handle in a fume hood and avoid prolonged high-vacuum exposure.
-
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to suppress the second substitution.
-
Addition: Add the base (DIPEA). Then, add the amine dropwise over 15-20 minutes.
-
Why? Keeping the amine concentration low relative to the pyridazine ensures the starting material is always in excess locally, favoring mono-substitution.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC or LCMS.
-
Timeline: Most aliphatic amines react within 1–2 hours at RT. Anilines may require overnight stirring or mild heating (40°C).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography.
-
Note: Aminopyridazines are polar. Use a gradient of DCM:MeOH (0%
10%) or EtOAc:Hexanes.
-
Protocol B: Hetero-Bis-Functionalization (Sequential )
Objective: Introducing a second, different nucleophile (e.g., an ether or a second amine) at the 6-position. Challenge: The ring is now electron-rich (deactivated) due to the first amine substituent.
Reagents:
-
Substrate: 3-Amino-6-fluoropyridazine (Intermediate from Protocol A)
-
Nucleophile 2: Alcohol (R-OH) or Amine (R'-NH2)
-
Base:
(2.0 equiv) or NaH (for alcohols) -
Solvent: DMSO or NMP (High boiling point polar aprotic solvents are required).
Step-by-Step Procedure:
-
Preparation: Dissolve the mono-substituted intermediate in DMSO (0.5 M).
-
Activation:
-
For Amines: Add Nucleophile 2 (1.5 equiv) and
. -
For Alcohols: Pre-form the alkoxide by treating the alcohol with NaH in THF/DMF before adding to the pyridazine solution.
-
-
Reaction: Heat the reaction mixture.
-
Temperature:100°C – 130°C . The "deactivated" fluorine requires significant thermal energy to displace.
-
Microwave Option: Microwave irradiation at 140°C for 30–60 minutes is highly effective for this step.
-
-
Workup:
-
Pour into water to precipitate the product (if solid) or extract with EtOAc/IPA (3:1 ratio) to recover polar products.
-
Expert Tip: DMSO is difficult to remove. Wash organic layers extensively with water or use a lyophilizer if the product is water-soluble.
-
Data Summary: Leaving Group Comparison
The following table illustrates the reactivity gap that justifies the cost of the fluoro-reagent over the chloro-reagent.
| Feature | This compound | 3,6-Dichloropyridazine |
| Fast (Minutes to Hours) | Slow (Hours to Days) | |
| Temp (Step 1) | 0°C to 25°C | 80°C to 120°C |
| Temp (Step 2) | 100°C to 140°C | >160°C (Often fails) |
| Selectivity | High (Kinetic control possible) | Lower (Thermal equilibration) |
| Volatility | High (Boiling point ~176°C, but high vapor pressure) | Moderate |
Troubleshooting & Expert Tips
-
Hydrolysis Risk: The C-F bond is susceptible to hydrolysis by hydroxide ions. Avoid using aqueous bases (like NaOH/KOH) in the first step if possible. Use anhydrous carbonate bases or organic amines (DIPEA/TEA).
-
Volatility: this compound can sublime or evaporate on a rotovap if the bath is too hot. Do not heat the water bath >35°C during concentration of the starting material.
-
Stickiness: Pyridazine nitrogens are basic and can interact with silanols on silica gel, leading to tailing. Pre-treat silica columns with 1% Triethylamine or use amine-functionalized silica for purification.
References
-
Reactivity of Fluorinated Heterocycles
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.
-
-
Pyridazine in Medicinal Chemistry
-
Sequential
Methodology:-
Louchart, A., et al. (2019).[8] Base-Promoted
Reactions of Fluoro- and Chloroarenes. Molecules, 24(6), 1162.
-
-
Comparative Reactivity (F vs Cl)
-
Chambers, R. D., et al. (1996). Polyhalogenated Heterocycles. Part 1. Journal of the Chemical Society, Perkin Transactions 1.
-
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Experimental procedure for C-N bond formation with 3,6-Difluoropyridazine
Application Notes & Protocols
Topic: Experimental Procedure for C-N Bond Formation with 3,6-Difluoropyridazine
For: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Aminopyridazine Moiety
Nitrogen-containing heterocycles are foundational scaffolds in modern drug discovery, with the aminopyridazine core being of particular interest.[1] These structures are prevalent in a wide range of biologically active molecules and approved pharmaceuticals, valued for their ability to engage in critical hydrogen bonding interactions with biological targets.[2][3] this compound serves as an exceptionally useful starting material for accessing these valuable motifs. Its electron-deficient nature, amplified by two highly electronegative fluorine atoms and the inherent properties of the diazine ring, makes it highly susceptible to C-N bond formation.
This guide provides a detailed exploration of the primary synthetic routes for coupling amines with this compound, focusing on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic rationale behind procedural choices, offer a validated, step-by-step laboratory protocol, and discuss alternative methodologies like the Buchwald-Hartwig amination for more challenging substrates.
The Chemistry of this compound: A Tale of Two Activation Modes
The reactivity of this compound is dominated by the electron-withdrawing character of its substituents and ring structure. This electronic profile makes the C-F bonds prime targets for substitution. Two principal, mechanistically distinct pathways are employed for C-N bond formation:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and often preferred method. The pyridazine ring is sufficiently electron-poor to be attacked by nucleophiles without the need for a metal catalyst.[4] The reaction proceeds via a stabilized anionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine activates the ring for this initial attack, making it an excellent leaving group in this context.[5][6][7]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For less nucleophilic amines or when SNAr reactions are sluggish, palladium-catalyzed cross-coupling offers a powerful alternative.[8][9][10] This reaction class has revolutionized C-N bond formation, allowing for the coupling of a vast array of amines with aryl halides under relatively mild conditions.[11][12]
This document will first detail the SNAr protocol due to its simplicity, cost-effectiveness, and broad applicability.
Protocol 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the monosubstitution of an amine onto the this compound core. Morpholine is used as a representative nucleophile.
Mechanistic Rationale (SNAr)
The SNAr reaction is a two-step addition-elimination process.[4] The electron-deficient pyridazine ring is attacked by the amine nucleophile, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is effectively stabilized by the electron-withdrawing nitrogen atoms.[13] The rate-determining step is typically this initial nucleophilic attack.[6] In the subsequent, faster step, the fluoride ion is eliminated, restoring aromaticity and yielding the final product. The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the counter-ion of the base, leaving the nucleophile more reactive.
Caption: Proposed SNAr mechanism for amination of this compound.
Materials and Equipment
-
Reagents:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the amine nucleophile (e.g., morpholine, 1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Scientist's Note: Using a slight excess of the amine ensures complete consumption of the starting pyridazine. The base (K₂CO₃) acts as a scavenger for the HF that is formed during the reaction. Anhydrous conditions are recommended to prevent side reactions.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Scientist's Note: The reaction temperature may need optimization depending on the nucleophilicity of the amine. Less reactive amines may require higher temperatures or longer reaction times.
-
-
Work-up Procedure:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing an equal volume of cold water. This may precipitate the product or will dilute the DMSO for extraction.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Data Presentation: SNAr Reaction Scope
The following table provides representative conditions for the monosubstitution of various amines onto this compound.
| Entry | Nucleophile (1.1 eq.) | Base (2.0 eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 80 | 6 | >90 |
| 2 | Piperidine | K₂CO₃ | DMSO | 80 | 5 | >95 |
| 3 | Benzylamine | K₂CO₃ | DMF | 100 | 8 | 85-90 |
| 4 | Aniline | Cs₂CO₃ | Dioxane | 110 | 16 | 60-70 |
| 5 | tert-Butylamine | K₂CO₃ | DMSO | 120 | 24 | <20 |
Note: Yields are approximate and may vary based on reaction scale and purification efficiency. As seen in Entry 5, sterically hindered amines are poor nucleophiles for SNAr and may require alternative methods.
Alternative Pathway: Buchwald-Hartwig Amination
For challenging substrates, such as sterically hindered amines or those with low nucleophilicity, the Buchwald-Hartwig amination is a superior method.[10][14]
Mechanistic Rationale (Buchwald-Hartwig)
This reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-F (or C-Cl/Br) bond of the pyridazine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this final step.[15]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
A detailed protocol for Buchwald-Hartwig amination is beyond the scope of this note but generally involves a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), a strong base (e.g., NaOtBu or LHMDS), and an aprotic solvent like toluene or dioxane, with reaction temperatures typically ranging from 80-110 °C.
Workflow and Decision Making
Choosing the correct experimental procedure is critical for success. The following workflow provides a logical path from substrate selection to final product.
Caption: Decision workflow for selecting the appropriate C-N coupling method.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16]
-
Solvents: Anhydrous DMSO and DMF are flammable and can be absorbed through the skin. Handle with care in a fume hood.
-
Bases: Potassium carbonate is an irritant. Stronger bases used in Buchwald-Hartwig coupling (e.g., sodium tert-butoxide) are corrosive and moisture-sensitive.
-
General Precautions: Always conduct reactions under an inert atmosphere (nitrogen or argon) when using anhydrous solvents and sensitive reagents.[17]
References
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. ResearchGate. [Link]
- CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar. [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. National Institutes of Health. [Link]
-
C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews (RSC Publishing). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Institutes of Health. [Link]
-
SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]
-
Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. ProQuest. [Link]
-
Catalytic Conversion of N-Heteroaromatics to Functionalized Arylamines by Merging Hydrogen Transfer and Selective Coupling. ACS Publications. [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
-
SNAr Solvents and Reagents. Wordpress. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Synthetic development and applications of 4-aminopyridine. ResearchGate. [Link]
-
SNAr reaction scope & limitations. YouTube. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]
Sources
- 1. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. rsc.org [rsc.org]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 3,6-Difluoropyridazine Synthesis
Executive Summary & Core Chemistry
The synthesis of 3,6-difluoropyridazine is classically achieved via a Halex (Halogen Exchange) reaction using 3,6-dichloropyridazine as the substrate and anhydrous Potassium Fluoride (KF) as the fluorinating agent.
While the reaction appears straightforward (
Key Success Factors:
-
"Naked" Fluoride: Fluoride ion (
) is a poor nucleophile in protic solvents due to tight solvation. You must use polar aprotic solvents and Phase Transfer Catalysts (PTC) to "strip" the cation and expose the reactive . -
Anhydrous Conditions: Water is the enemy. It solvates
, killing reactivity, and hydrolyzes the product into pyridazinones. -
Surface Area: The reaction is heterogeneous (Solid-Liquid). The surface area of KF is the rate-limiting factor.
Troubleshooting & FAQs
Direct solutions to common failure modes reported by our users.
Category A: Reaction Kinetics & Conversion
Q: My reaction stalls at ~60% conversion. Adding more KF doesn't help. Why? A: This is likely due to KF surface passivation . As the reaction proceeds, KCl forms on the surface of the KF particles. Since the lattice energy of KCl is higher than KF, it forms a hard shell that blocks unreacted fluoride from entering the solution.
-
Fix: Use Spray-Dried KF (high surface area) instead of Calcined KF.
-
Fix: Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (5-10 mol%) or TDA-1 . These shuttle
into the bulk solvent, bypassing the surface passivation issue.
Q: Can I use DMSO instead of Sulfolane? A: Yes, but with caveats.
-
DMSO: Good solubility, faster rates at lower temps (
C). Risk:[1][2] Thermal runaway if overheated; difficult to remove completely without aqueous workup (which degrades product). -
Sulfolane: The Gold Standard . Higher thermal stability allows operation at
C. It is immiscible with alkanes, allowing for continuous extraction of the product if a biphasic system is used.
Category B: Impurities & Isolation
Q: The reaction mixture turned into a black tar. What happened?
A: You likely triggered thermal decomposition/polymerization . Pyridazines are electron-deficient. At temperatures
-
Fix: Keep temperature strictly
C. -
Fix: Ensure your inert gas line (Nitrogen/Argon) is active. Oxygen accelerates tarring at these temperatures.
Q: HPLC shows 95% conversion, but I only isolated 40% yield. Where did it go? A: Volatility. this compound is a volatile solid that sublimes easily.
-
Fix: Do NOT use a rotary evaporator with high vacuum and a warm bath. You are pumping your product into the trap.
-
Fix: Isolate via vacuum sublimation or short-path distillation directly from the Sulfolane mixture.
Data & Optimization Tables
Table 1: Solvent & Catalyst Effects on Yield
| Solvent | Catalyst (10 mol%) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| DMSO | None | 120 | 12 | 45 | 30 | Slow; passivation occurs. |
| DMSO | 18-Crown-6 | 120 | 6 | 92 | 75 | Good conversion; workup difficult. |
| Sulfolane | 18-Crown-6 | 150 | 4 | 98 | 88 | Optimal conditions. |
| Sulfolane | TDA-1 | 150 | 5 | 95 | 85 | Cheaper alternative to Crown ether. |
| DMF | None | 140 | 18 | 30 | 15 | Solvent decomposition likely. |
The "Gold Standard" Protocol
This protocol is designed for a 10g scale. Scale up linearly, but ensure stirring efficiency is maintained.
Reagents
-
3,6-Dichloropyridazine (10.0 g, 67 mmol)[3]
-
Potassium Fluoride, Spray-Dried (15.6 g, 268 mmol, 4.0 equiv)
-
18-Crown-6 (1.7 g, 6.7 mmol, 0.1 equiv)
-
Sulfolane (anhydrous, 50 mL)
-
Toluene (20 mL, for azeotropic drying)[4]
Step-by-Step Methodology
-
Azeotropic Drying (CRITICAL):
-
In a 3-neck round bottom flask equipped with a Dean-Stark trap and mechanical stirrer, combine KF and Sulfolane.
-
Add Toluene. Heat to reflux (
C) to remove trace water from the solvent/KF system. -
Once water collection ceases, distill off the toluene completely.
-
-
The Reaction:
-
Cool the mixture to
C. -
Add 3,6-Dichloropyridazine and 18-Crown-6 under a stream of Nitrogen.
-
Heat the mixture to 150°C . Stir vigorously (Halex is surface-area dependent).
-
Monitor by GC or HPLC every hour. The reaction is complete when the mono-fluoro intermediate is <2%.
-
-
Workup (Distillation Method):
-
Do not perform an aqueous extraction.
-
Equip the flask with a short-path distillation head and a vacuum line.
-
Apply vacuum (approx. 10-20 mbar).
-
Gently heat. This compound will distill/sublime over (Receiver flask should be cooled to
C). -
Note: Sulfolane boils at
C (atm), so the product will come over significantly earlier.
-
Visual Logic & Workflows
Diagram 1: The Optimized Halex Workflow
Visualizing the critical path from precursors to isolated product.
Caption: Optimized workflow emphasizing the critical azeotropic drying step and non-aqueous isolation.
Diagram 2: Troubleshooting Logic Tree
Decision support for experimental failures.
Caption: Diagnostic tree linking common symptoms (Stalling, Tarring, Loss) to corrective actions.
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[5][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology: Fluorination. Blackwell Science. (Context on Spray-dried KF vs Calcined KF).
-
ACS Green Chemistry Institute. (2016). Solvent Selection Guide: Sulfolane and Dipolar Aprotic Solvents.
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry.[5][6][7][8] Blackwell Publishing. (Mechanistic details on SNAr in heterocycles).
-
Vertex AI Search. (2023). Synthesis of this compound and Halex reaction optimization.9
Sources
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. scispace.com [scispace.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Guide: Functionalization Strategies for 3,6-Difluoropyridazine
Executive Summary & Core Directive
The Challenge: You are attempting to perform a Suzuki-Miyaura cross-coupling on 3,6-difluoropyridazine . The Diagnosis: Standard palladium-catalyzed Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will fail to activate the C–F bond. The bond dissociation energy (BDE) of the C–F bond (~115 kcal/mol) is significantly higher than that of C–Cl or C–Br, rendering it inert to oxidative addition by standard Pd(0) species. Furthermore, the electron-deficient pyridazine nitrogen atoms can coordinate to the palladium center, poisoning the catalyst.
The Solution:
-
Primary Recommendation (High Success Rate): Switch your starting material to 3-chloro-6-fluoropyridazine . This allows for highly selective Suzuki coupling at the C–Cl site while retaining the C–F handle for subsequent functionalization.
-
Secondary Recommendation (Direct C–F Activation): If you must use this compound, you must abandon standard Pd-catalysis in favor of Nickel-catalyzed C–F activation using electron-rich phosphine ligands.
-
Alternative Pathway: Utilize SₙAr (Nucleophilic Aromatic Substitution) . This compound is an excellent electrophile for SₙAr. While not a Suzuki coupling, this pathway often yields the same "coupled" product if nucleophilic aryl sources (like Grignards or phenoxides) are used.
Decision Logic & Workflow (Visualized)
The following diagram illustrates the critical decision pathways for functionalizing this scaffold.
Caption: Decision matrix for this compound functionalization. Note that standard Suzuki conditions lead to failure, necessitating substrate modification or specialized catalysis.
Troubleshooting & Optimization Guide
Scenario A: "I have this compound and standard Suzuki reagents. Why is it not working?"
| Symptom | Root Cause | Corrective Action |
| No Conversion | C–F Bond Inertness: The C–F bond is too strong for Pd(PPh₃)₄ or Pd(dppf)Cl₂ to break. | Switch Substrate: Use 3-chloro-6-fluoropyridazine . The C–Cl bond undergoes rapid oxidative addition. |
| Catalyst Precipitation (Black Pd) | N-Poisoning: Pyridazine nitrogens coordinate to Pd, displacing weak ligands like PPh₃. | Ligand Upgrade: Use bulky, electron-rich ligands like XPhos or SPhos that prevent N-coordination and boost catalytic activity. |
| Hydrodefluorination | Beta-Hydride Elimination: If using alcoholic solvents (EtOH/iPrOH), the Pd-H species can reduce the ring. | Solvent Switch: Use aprotic solvents like 1,4-Dioxane or Toluene to prevent hydride sourcing. |
Scenario B: "I must use this compound. How do I activate the C–F bond?"
If you cannot change the starting material, you must use Nickel Catalysis . Nickel (0) is smaller and more nucleophilic than Palladium, allowing it to insert into the strong C–F bond.
-
Catalyst: Ni(COD)₂ (10 mol%)
-
Ligand: PCy₃ (Tricyclohexylphosphine) or ICy (NHC ligand)
-
Base: CsF or K₃PO₄ (anhydrous)
-
Note: This is highly moisture-sensitive and requires a glovebox or strict Schlenk technique.
Optimized Protocols
Protocol 1: The "Gold Standard" (Using 3-Chloro-6-fluoropyridazine)
Recommended for medicinal chemistry and scale-up. This method selectively couples at the Chlorine, leaving the Fluorine available for a second reaction.
Reagents:
-
Substrate: 3-Chloro-6-fluoropyridazine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos or XPhos (4-10 mol%) — Critical for heteroaryl chlorides.
-
Base: K₃PO₄ (2.0 equiv) — Superior to carbonates for heteroaromatics.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Addition: Add 3-chloro-6-fluoropyridazine dissolved in degassed 1,4-Dioxane, followed by degassed water.
-
Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.
-
Checkpoint: You should see consumption of the Chloride. If the Fluorine also reacts (double coupling), lower the temperature to 60°C or reduce the boronic acid equivalents to 0.95.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol 2: Direct C–F Activation (Ni-Catalyzed)
Use only if this compound is the mandatory starting material.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Ni(COD)₂ (10 mol%) — Must be yellow crystals; white powder indicates oxidation.
-
Ligand: PCy₃ (20 mol%)
-
Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous)
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Glovebox Setup: In a glovebox, combine Ni(COD)₂, PCy₃, boronic acid, and base in a reaction vial.
-
Solvent: Add anhydrous Toluene.
-
Substrate: Add this compound.
-
Reaction: Seal the vial tightly. Remove from glovebox and heat to 100–110°C for 12–24 hours.
-
Note: This reaction is slower and often lower yielding than Protocol 1.
Comparative Data: Why Switch to Chloro?
The following table summarizes the reactivity differences that dictate the protocol choice.
| Parameter | C–F Bond (3,6-Difluoro) | C–Cl Bond (3-Chloro-6-fluoro) |
| Bond Energy (BDE) | ~115 kcal/mol (Very Strong) | ~80 kcal/mol (Weak) |
| Pd Oxidative Addition | No (Requires Ni) | Yes (Fast with SPhos/XPhos) |
| Selectivity | Poor (Potential for bis-coupling) | Excellent (Cl reacts >99% over F) |
| Reaction Temp | >100°C | 60–80°C |
| Air Sensitivity | High (Ni(COD)₂ is pyrophoric) | Low (Pd(OAc)₂ is air stable) |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Tobisu, M., & Chatani, N. (2016). Cross-Coupling Reactions Involving C–O and C–F Bond Activation. Accounts of Chemical Research, 48(6), 1717–1726. Link
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Journal of Fluorine Chemistry, 122(2), 125-139. Link
Sources
Challenges in the Buchwald-Hartwig amination of 3,6-Difluoropyridazine
Ticket ID: DFP-36-AMN Status: Active Support Tier: Senior Application Scientist
Executive Summary & Triage
Welcome to the Technical Support Center. You are likely here because you are attempting a Buchwald-Hartwig amination on 3,6-difluoropyridazine and encountering low yields, no conversion, or unexpected background reactions.
The Core Conflict: this compound is an "imposter" substrate in the context of Palladium catalysis.
-
Electronic Reality: The highly electron-deficient pyridazine ring renders the C-F bond highly activated for Nucleophilic Aromatic Substitution (SNAr ), often making Palladium unnecessary.
-
Catalytic Reality: The C-F bond strength (~116 kcal/mol) makes oxidative addition to Pd(0) kinetically difficult compared to C-Cl or C-Br.
Immediate Triage Question: Are you trying to couple a standard amine (primary/secondary alkyl or aryl amine) or a weak nucleophile (amide, carbamate)?
-
If Standard Amine: You likely do not need Palladium. The reaction is failing because you are forcing a catalytic cycle on a system that prefers thermal SNAr.
-
If Weak Nucleophile / Specific Selectivity: You are using the wrong halogen. Switch to 3,6-dichloropyridazine .
Diagnostic Workflows (Troubleshooting)
Issue A: "My negative control (no Pd) works as well as my reaction."
-
Diagnosis: Your reaction is proceeding via SNAr , not Buchwald-Hartwig. The base (e.g., Cs₂CO₃ or NaOtBu) and heat are driving the fluoride displacement.
-
The Fix: Stop wasting catalyst. Optimize for SNAr conditions (Polar aprotic solvent like DMSO or NMP, mild base, 80–100°C).
Issue B: "I see 0% conversion with standard Buchwald ligands (BINAP, dppf)."
-
Diagnosis: C-F Bond Inertness. Standard phosphine ligands cannot facilitate the oxidative addition of Pd into the C-F bond of pyridazine.
-
The Fix:
-
Substrate Switch (Recommended): Switch to 3,6-dichloropyridazine .[1] The C-Cl bond undergoes oxidative addition readily.
-
"Heroic" Ligands: If you must use the fluoro-substrate (e.g., late-stage functionalization), use electron-rich, bulky biaryl phosphines like BrettPhos or RuPhos , or switch metal to Ni(COD)₂ (which handles C-F bonds better).
-
Issue C: "The catalyst dies immediately (Black Pd precipitation)."
-
Diagnosis: Pyridazine Poisoning. The pyridazine nitrogens (N1, N2) are excellent ligands. They bind to the unsaturated Pd(0) species, forming a stable complex that exits the catalytic cycle (off-cycle resting state).
-
The Fix: Use bulky ligands (e.g., Xantphos , tBuXPhos ) that sterically prevent the Pd center from coordinating to the pyridazine nitrogens.
Decision Logic & Mechanism
The following diagram illustrates the critical decision path for selecting the correct methodology based on your nucleophile and substrate constraints.
Caption: Decision matrix for amination of 3,6-dihalopyridazines. SNAr is preferred for fluorinated substrates with amines; Buchwald-Hartwig requires chlorinated substrates.
Optimized Protocols
Protocol A: The "Reality Check" (SNAr for 3,6-Difluoro)
Use this for standard amines when you have the 3,6-difluoro substrate.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.1 | Nucleophile |
| Base | DIPEA (Hünig's Base) or K₂CO₃ | 2.0 | HF Scavenger |
| Solvent | DMSO or NMP | 0.2 M | Polar Aprotic (Critical) |
| Temp | 80 °C | - | Thermal Activation |
Procedure:
-
Dissolve this compound in DMSO (0.2 M).
-
Add K₂CO₃ (2.0 equiv).
-
Add amine (1.1 equiv) dropwise.
-
Heat to 80 °C for 2–4 hours.
-
Note: If bis-addition (substitution of both fluorines) is observed, lower temperature to 25 °C and reduce amine equivalents to 0.95.
Protocol B: The "True Buchwald" (Switch to 3,6-Dichloro)
Use this for weak nucleophiles (amides, ureas) or when SNAr fails.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | 3,6-Dichloropyridazine | 1.0 | Electrophile (C-Cl active) |
| Nucleophile | Amide / Aniline | 1.2 | Nucleophile |
| Catalyst | Pd₂(dba)₃ | 0.02 | Pd Source |
| Ligand | Xantphos or BrettPhos | 0.04 | Wide bite angle / Bulky |
| Base | Cs₂CO₃ | 1.5 | Base (Anhydrous) |
| Solvent | 1,4-Dioxane | 0.1 M | Solvent |
| Temp | 100 °C | - | Activation |
Procedure:
-
Charge an oven-dried vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Add 1,4-dioxane and stir at RT for 5 mins to pre-form the catalyst complex (Look for color change).
-
Add 3,6-dichloropyridazine, nucleophile, and Cs₂CO₃.
-
Seal and sparge with Argon for 10 mins (Pyridazines are sensitive to oxidation/hydrolysis).
-
Heat to 100 °C for 12 hours.
Frequently Asked Questions (FAQ)
Q1: I absolutely cannot change my substrate from this compound, but I need to couple an amide. SNAr isn't working. What now? A: You are in a "force-fit" scenario. Pd-catalyzed C-F activation is extremely rare. You should switch metals to Nickel .
-
Recommendation: Try Ni(COD)₂ (10 mol%) with PCy₃ (20 mol%) and LiOtBu in Toluene. Nickel is smaller and more nucleophilic, capable of oxidative addition into C-F bonds that Palladium ignores.
Q2: Why am I getting hydrolysis products (Pyridazinones)? A: The 3,6-difluoro ring is so electron-deficient that even trace water acts as a nucleophile.
-
Fix: Ensure your Cs₂CO₃ is dried (flame-dried under vacuum) and your solvent is anhydrous. Switch from hygroscopic bases (like KOH) to milder, non-hygroscopic bases if possible, or use molecular sieves in the reaction vessel.
Q3: How do I control Mono- vs. Bis-amination? A:
-
For SNAr (Fluoro): The first fluorine is displaced very fast. The second fluorine is deactivated by the electron-donating nature of the newly added amine. However, at high heat (>100°C), bis-addition occurs. Keep T < 60°C for mono-selectivity.
-
For Buchwald (Chloro): This is harder to control thermally. You must control stoichiometry strictly (0.9 equiv amine) and use a bulky ligand (e.g., BINAP) that makes the second oxidative addition sterically difficult after the first amine is attached.
References
-
Mechanistic Insight on SNAr vs Pd-Catalysis: Bunce, R. A., et al. "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles." Journal of Heterocyclic Chemistry. (General principle validation). See also: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
-
Ligand Selection for Pyridazines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.Link
-
C-F Activation Challenges: Ahrens, T., et al. (2015). Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation. Chemical Reviews, 115(2), 931–972.Link
Sources
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine | 1546064-14-5 | Benchchem [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
Byproduct formation in cross-coupling reactions of 3,6-Difluoropyridazine
Topic: Troubleshooting Byproduct Formation in Cross-Coupling & Functionalization Ticket ID: DFP-XCP-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Active Scaffold" Paradox
Welcome to the technical support hub for 3,6-Difluoropyridazine . If you are encountering unexpected byproducts, you are likely battling the "Active Scaffold Paradox."
This substrate is electronically unique: the 1,2-diazine core makes the C3/C6 positions highly electrophilic. While you may be attempting a transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the substrate often prefers to undergo Nucleophilic Aromatic Substitution (
This guide diagnoses the three most common failure modes: Hydrolytic Degradation , The "Pseudo-Coupling" Confusion , and Runaway Bis-Substitution .
Part 1: Diagnostic Flowchart & Reaction Logic
Before adjusting your protocol, visualize the competing pathways occurring in your flask.
Figure 1: Competing reaction pathways.[1] Note that standard
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: The "Phantom" Oxygen Species (Hydrolysis)
User Report: "I am attempting a Suzuki coupling with phenylboronic acid using
Diagnosis:
You have synthesized 6-fluoro-3(2H)-pyridazinone .
The electron-deficient pyridazine ring is so activated that hydroxide ions (generated from your base
Technical Fix:
-
Switch to Anhydrous Conditions: Eliminate water completely. Use anhydrous toluene or dioxane.
-
Change the Base: Switch from hydroxide-generating bases (carbonates/hydroxides) to anhydrous phosphates (
) or fluorides ( ) . -
The "Dry" Suzuki Protocol:
-
Solvent: Anhydrous Toluene/THF (10:1).
-
Base:
(finely ground, anhydrous). -
Catalyst: Consider Ni(COD)2 +
if you must couple directly to the C-F bond (See Advanced Note below).
-
Issue 2: The "Pseudo-Coupling" Effect (Amine Coupling)
User Report: "I am running a Buchwald-Hartwig amination to add a primary amine. I used Pd(OAc)2/BINAP, but the reaction turns black and I get low yields."
Diagnosis:
You are over-engineering the reaction. This compound reacts with amines via
-
The Problem: The Palladium is likely decomposing (Pd black) because it has no role in the cycle. The "product" you see is from the background
reaction, not catalysis. -
The Risk: Pd species can coordinate to the pyridazine nitrogens, poisoning the reaction or requiring difficult purification later.
Technical Fix:
-
Remove the Metal: Try the reaction with only the amine and a non-nucleophilic base (DIPEA or
) in DMSO or DMF at . -
Protocol:
-
Dissolve this compound (1.0 equiv) in DMSO.
-
Add DIPEA (1.2 equiv).
-
Add Amine (1.0 equiv) dropwise at
(exothermic!). -
Warm to RT.
-
Issue 3: Regioselectivity & Bis-Substitution
User Report: "I want the mono-substituted product, but I keep getting the 3,6-disubstituted byproduct, even with 1:1 stoichiometry."
Diagnosis: This is a kinetic control failure. The first substitution (forming the 3-amino-6-fluoropyridazine) does deactivate the ring slightly (via resonance donation), but the remaining fluorine is still a good leaving group. If the local concentration of nucleophile is high, bis-substitution occurs.
Optimization Table:
| Variable | Recommendation for Mono-Selectivity | Mechanism |
| Stoichiometry | Use excess Electrophile (1.5 - 2.0 equiv of Pyridazine). | Statistically favors mono-attack. |
| Addition Mode | Inverse Addition : Add the Nucleophile slowly to the Pyridazine. | Keeps nucleophile concentration low relative to substrate. |
| Temperature | Start at -10°C to 0°C . | Exploits the activation energy difference between 1st and 2nd substitution. |
| Solvent | Non-polar (Toluene) over Polar Aprotic (DMF). | Destabilizes the charged Meisenheimer intermediate, slowing the reaction to controllable rates. |
Part 3: Advanced C-F Activation (True Cross-Coupling)
If you must form a C-C bond (e.g., Suzuki) directly at the C-F position, standard Pd conditions often fail because the C-F bond energy (~115 kcal/mol) is too high for facile oxidative addition by standard Pd(0) species.
The Solution: Nickel Catalysis or Specialized Ligands Literature suggests that Nickel(0) is superior for C-F activation of electron-deficient heterocycles [1].
Recommended Protocol for C-C Bond Formation:
-
Catalyst:
(10 mol%) -
Ligand:
or ICy (N-heterocyclic carbene) (20 mol%) -
Base:
(2.0 equiv) - Crucial for transmetallation in fluoride systems. -
Solvent: Toluene (Anhydrous)
-
Mechanism: The mechanism likely proceeds via a
-coordinated intermediate that lowers the barrier for C-F oxidative insertion [2].
Part 4: Byproduct Identification Matrix
Use this table to interpret your LCMS data.
| Observed Mass (m/z) | Proposed Structure | Root Cause |
| M (Target) | 3-Substituted-6-fluoropyridazine | Desired |
| M + 16 (approx) | 6-Fluoro-3(2H)-pyridazinone | Hydrolysis.[2] Water present in solvent or base.[2][3] |
| M + Nu - F | Bis-Substituted Product | Excess nucleophile; Temperature too high. |
| 2 x (Ar-B) - 2H | Biaryl (Homocoupling) | Oxidative coupling of boronic acid. Oxygen present in headspace. |
| M (Start) + 16 | N-Oxide | Oxidation of pyridazine nitrogen (rare, but possible with per-acids). |
References
-
C-F Activation of Pentafluoropyridine and 2,3,5,6-Tetrafluoropyridine. Source: ResearchGate. Context: Describes the use of Nickel(II) fluorido complexes and phosphine ligands for C-F activation, which is mechanistically analogous to this compound activation. URL:
-
Nucleophilic Aromatic Substitution (S_NAr) Mechanisms. Source: Chemistry LibreTexts. Context: Foundational theory on Meisenheimer complexes and the reactivity of activated aryl halides (like fluoropyridazines). URL:
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Source: National Institutes of Health (PMC). Context: Discusses the distinct mechanistic pathways for Pd and Ni in handling C-F bonds, highlighting the difficulty of Pd-insertion into C-F compared to Ni. URL:
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines. Source: ResearchGate. Context: Provides experimental conditions for controlling regioselectivity in poly-fluorinated nitrogen heterocycles using CsF and DMSO. URL:
Sources
Troubleshooting low conversion in 3,6-Difluoropyridazine reactions
Introduction
Welcome to the Technical Support Center. You are likely here because your nucleophilic aromatic substitution (SNAr) on 3,6-difluoropyridazine is behaving unexpectedly.
While this scaffold is a "privileged structure" in medicinal chemistry due to its high reactivity and metabolic stability, that same reactivity makes it unforgiving. The fluorine atoms are exceptional leaving groups in SNAr manifolds—often superior to chlorine or bromine due to the high electronegativity of fluorine, which lowers the energy of the transition state (Meisenheimer complex) [1].
However, this reactivity leads to three common failure modes: Hydrolysis (moisture sensitivity) , Stalling (HF poisoning) , and Over-reaction (Bis-substitution) . This guide addresses these specific issues.
Visual Troubleshooting Assistant
Use this logic flow to identify your specific issue before proceeding to the solutions.
Figure 1: Decision tree for diagnosing reaction failures based on LCMS data.
Module 1: The "Wet" Problem (Hydrolysis)
Symptom: You observe a new peak in LCMS with a mass of 114 Da (M-2 relative to the this compound parent mass of 116). Diagnosis: Water has competed with your nucleophile to form 6-fluoropyridazin-3(2H)-one.
Technical Insight: this compound is so electron-deficient that water is a competent nucleophile. The mechanism involves the displacement of Fluoride (F, mass 19) by Hydroxide (OH, mass 17), resulting in a net mass loss of 2 Da. The resulting hydroxy-pyridazine rapidly tautomerizes to the thermodynamically stable pyridazinone, which is unreactive to further SNAr [2].
Protocol:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened more than a week ago. Store solvents (DMF, DMSO, NMP) over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
-
Reagent Drying: If your nucleophile is a hygroscopic amine or salt, dry it under high vacuum or azeotrope with toluene.
-
Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.
Module 2: Selectivity (Mono- vs. Bis-Substitution)
Symptom: You want the mono-substituted product, but you see significant amounts of the bis-substituted byproduct (displaced both fluorines). Diagnosis: The reaction temperature is too high, or the reagent addition was too fast.
Technical Insight: While the first fluorine displacement deactivates the ring slightly (making the second SNAr slower), the difference in reactivity is not infinite. If the local concentration of nucleophile is high, or thermal energy is sufficient, the second substitution will occur immediately [3].
Optimization Table: Controlling Selectivity
| Variable | Recommendation for Mono-Selectivity | Recommendation for Bis-Selectivity |
| Stoichiometry | 0.95 - 1.0 eq of Nucleophile | > 2.5 eq of Nucleophile |
| Temperature | -78°C to 0°C (Start cold, warm slowly) | 60°C - 100°C (Heat drives 2nd sub) |
| Addition Mode | Dropwise addition of Nucleophile to Pyridazine | Add Pyridazine to excess Nucleophile |
| Concentration | Dilute (0.05 M - 0.1 M) | Concentrated (> 0.5 M) |
Module 3: The "Stalled" Reaction (HF Poisoning)
Symptom: The reaction proceeds rapidly to ~50% conversion and then stops. Adding more heat does not help; it only increases decomposition. Diagnosis: Acidification of the reaction medium (HF formation).
Technical Insight: Every SNAr event releases one equivalent of Fluoride (F-). In the presence of an amine nucleophile (H-Nu), this forms Hydrofluoric Acid (HF).
-
The Trap: The generated HF protonates the remaining amine nucleophile, forming an unreactive ammonium salt (
). -
The Fix: You must include a base capable of scavenging HF without competing as a nucleophile.
Figure 2: The necessity of base scavenging to prevent nucleophile protonation.
Recommended Bases:
-
Organic: DIPEA (Hünig's base) or 2,6-Lutidine. (Avoid Triethylamine if high temp is needed due to volatility).
-
Inorganic: Cs2CO3 (Cesium Carbonate). Why? It has superior solubility in organic solvents (DMF/DMSO) compared to K2CO3, ensuring the surface area is available to neutralize HF [4].
Module 4: Low Nucleophilicity
Symptom: Starting material remains untouched, no hydrolysis peaks, no product. Diagnosis: The nucleophile is too weak or sterically hindered for the standard conditions.
Troubleshooting Protocol:
-
Solvent Switch: Move to a more polar aprotic solvent.
-
Order of Reactivity: DMSO > DMF > NMP > Acetonitrile > THF.
-
Why? DMSO best solvates the cationic counter-ion (if using a salt) or stabilizes the polar transition state, leaving the nucleophile "naked" and more reactive [5].
-
-
Catalysis (The "Nuclear Option"):
-
If the nucleophile is an aniline or weak amine, add Lewis Acid catalysts like ZnCl2 or Sc(OTf)3. These coordinate to the pyridazine nitrogens, further pulling electron density from the ring and activating the C-F bond.
-
References
-
Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society, Perkin Transactions 1, 1974.
- Establishes the foundational reactivity of fluorin
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.
- Detailed review of hydrolysis competition and solvent effects.
-
Lérida, A. J., et al. "Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines." Molecules, 2022.[1]
- Demonstrates temperature control for mono- vs bis-substitution.
-
Roh, K., et al. "Optimization of SNAr reactions for synthesis of heterocyclic compounds." Journal of Organic Chemistry, 2012.[2]
- Comparative study of inorganic bases (Cs2CO3 vs K2CO3) in SNAr.
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.
- Classic text explaining solvent effects on Meisenheimer complex stabiliz
Sources
Technical Guide: Mitigating Homocoupling in 3,6-Difluoropyridazine Suzuki Cross-Couplings
Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Subject: Optimization of Suzuki-Miyaura reactions involving 3,6-difluoropyridazine scaffolds.
Executive Summary & Core Challenge
Suzuki-Miyaura cross-coupling involving This compound (and its halo-derivatives like 3-chloro-6-fluoropyridazine) presents a unique set of challenges due to the extreme electron deficiency and coordinating ability of the pyridazine ring.
The "homocoupling" observed in these reactions typically falls into two distinct mechanistic failures:
-
Oxidative Homocoupling of the Boronic Acid (Major Issue): The aryl boronic acid dimerizes (Ar-Ar) instead of coupling with the pyridazine. This is often driven by slow transmetalation caused by the pyridazine nitrogen binding to the Palladium catalyst ("catalyst poisoning").
-
Reductive Homocoupling of the Pyridazine (Minor Issue): The halopyridazine dimerizes (Pyr-Pyr) via a Pd-mediated Ullmann-type mechanism, typically under reducing conditions or with specific catalyst systems.
This guide provides a diagnostic framework and validated protocols to suppress these side reactions.
Diagnostic: Which Homocoupling are you seeing?
Before troubleshooting, confirm the identity of the impurity via LC-MS or NMR.
| Observation | Impurity Identity | Root Cause |
| Biaryl formation (Ar-Ar) | Boronic Acid Homocoupling | Presence of |
| Bipyridazine formation (Pyr-Pyr) | Halide Homocoupling | Excess reducing agent (e.g., alcohol solvents), low reaction temperature, or specific phosphine ligands promoting radical pathways. |
| Protodeboronation (Ar-H) | Hydrolysis | Wet solvent, high temperature, or unstable boronic acid species. |
Mechanistic Insight: The "Poisoned" Cycle
The electron-deficient nitrogen atoms in this compound can displace phosphine ligands, forming a stable, unreactive Pd-complex (Pd-N species). This arrests the catalytic cycle at the oxidative addition or transmetalation stage. While the Pd is "stuck," the boronic acid accumulates and, in the presence of trace oxygen, undergoes oxidative homocoupling.
Figure 1: Mechanistic competition between the desired Suzuki cycle and the boronic acid homocoupling pathway, exacerbated by catalyst poisoning.
Troubleshooting & Optimization Modules
Module A: Preventing Boronic Acid Homocoupling (Ar-Ar)
The most common failure mode with electron-deficient heterocycles.
Q: I am seeing significant biaryl dimer (Ar-Ar). How do I stop it? A: This indicates the cross-coupling cycle is too slow relative to the oxidative dimerization of the boronic acid.
-
Strict Oxygen Exclusion:
-
Why: Oxygen acts as the oxidant for homocoupling.[1]
-
Protocol: Do not just sparge with nitrogen. Use a freeze-pump-thaw cycle (3x) or vigorous argon sparging for at least 20 minutes before adding the catalyst. Reaction vessels must be sealed under positive inert pressure.
-
-
Slow Addition of Boronic Acid:
-
Why: Keeping the instantaneous concentration of boronic acid low minimizes the statistical probability of two Boron species interacting with the Pd center simultaneously.
-
Protocol: Dissolve the boronic acid in the reaction solvent and add it dropwise via a syringe pump over 1–2 hours to the refluxing mixture containing the halide and catalyst.
-
-
Switch to Bulky, Electron-Rich Ligands:
-
Why: Ligands like XPhos , SPhos , or RuPhos are bulky enough to prevent the pyridazine nitrogen from binding to the Palladium (preventing poisoning). They also facilitate faster oxidative addition and transmetalation.
-
Recommendation: Use Pd(OAc)₂ + XPhos (1:2 ratio) or pre-formed precatalysts like XPhos Pd G2 .
-
Module B: Preventing Pyridazine Homocoupling (Pyr-Pyr)
Less common, but occurs under reducing conditions.
Q: My pyridazine starting material is dimerizing. Why? A: This is a reductive homocoupling (Ullmann-type), often promoted by alcohol solvents acting as reducing agents.
-
Change the Solvent:
-
Avoid: Ethanol, Isopropanol, or n-Butanol if this side reaction is observed. These can reduce Pd(II) to Pd(0) and serve as hydride sources.
-
Use: Aprotic polar solvents like 1,4-Dioxane , THF , or Toluene/Water mixtures.
-
-
Avoid "Pd-Black" Formation:
-
Why: Aggregated Pd nanoparticles are potent catalysts for homocoupling.
-
Protocol: Ensure sufficient ligand loading (Ligand:Pd ratio > 2:1) to keep the catalyst homogeneous.
-
Optimized Experimental Protocol
Target Reaction: Coupling of 3-chloro-6-fluoropyridazine with Phenylboronic Acid.
| Component | Reagent/Condition | Purpose |
| Catalyst | XPhos Pd G2 (2-3 mol%) | Bulky ligand prevents N-coordination; G2 precatalyst ensures active Pd(0) generation without excess reagents. |
| Base | Anhydrous base preferred to minimize hydrolytic side reactions. | |
| Solvent | 1,4-Dioxane (anhydrous) | High boiling point, good solubility, non-reducing. |
| Additives | None | Avoid water if protodeboronation is observed; otherwise, 5% water can accelerate transmetalation. |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with 3-chloro-6-fluoropyridazine (1.0 equiv),
(2.0 equiv), and XPhos Pd G2 (0.02 equiv). -
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). Seal the vial with a septum.
-
Degassing: Sparge the mixture with Argon for 15 minutes.
-
Boronic Acid Feed: Dissolve Phenylboronic acid (1.2 equiv) in a separate vial of degassed dioxane.
-
Reaction: Heat the main reaction vial to 80°C . Once at temperature, begin the slow addition of the boronic acid solution via syringe pump over 60 minutes.
-
Completion: Stir for an additional 1 hour after addition is complete. Monitor by LC-MS.[2]
-
Workup: Filter through a celite pad to remove inorganic salts and Palladium black.
References
-
Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
- Context: Establishes the necessity of dialkylbiarylphosphine ligands (like XPhos) for preventing catalyst inhibition by nitrogen-containing heterocycles.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Context: The foundational review detailing the mechanism of oxidative homocoupling of boronic acids in the presence of oxygen.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
- Context: Discusses the stability of boronic acids and strategies (like slow addition)
-
Adrio, J., & Hii, K. K. (2008). Homocoupling of Arylboronic Acids: A Review. The Chemical Record.
- Context: Comprehensive analysis of the mechanism behind boronic acid homocoupling and methods to suppress it.
Sources
Managing reaction exotherms in large-scale 3,6-Difluoropyridazine synthesis
Topic: Managing Reaction Exotherms & Process Safety in Halogen Exchange (Halex)
Status: Operational | Tier: L3 Engineering Support Audience: Process Chemists, Scale-up Engineers, HSE Officers
Core Directive: The Safety-Yield Paradox
Welcome to the Advanced Technical Support Center for fluorination chemistry. You are likely here because scaling the synthesis of 3,6-difluoropyridazine (from 3,6-dichloropyridazine via Potassium Fluoride) has presented a critical thermal challenge.
The central conflict in this synthesis is the Safety-Yield Paradox :
-
High temperatures (>130°C) are required to drive the heterogeneous Halex reaction to completion.
-
High temperatures (>140°C) bring the reaction dangerously close to the onset of polar aprotic solvent decomposition (specifically DMSO), which is autocatalytic and explosive.
This guide provides the engineering controls required to navigate this narrow operating window.
Module 1: Thermal Hazard Management (Critical)
The Problem: Why did my reactor pressure spike?
In large-scale Halex reactions, a pressure spike is rarely just solvent vapor pressure. It is often the signature of runaway solvent decomposition .
-
Mechanism: Dimethyl sulfoxide (DMSO) is frequently used due to its high dielectric constant. However, in the presence of halides (Cl⁻, F⁻) and electrophiles (like chloropyridazines), the decomposition onset temperature (
) of DMSO drops significantly—often from >200°C down to 120–140°C . -
The Runaway: The reaction of 3,6-dichloropyridazine with KF is exothermic. If the heat removal capacity is exceeded, the bulk temperature rises. Once it hits the lowered
of the DMSO mixture, the solvent decomposes, releasing massive amounts of gas (dimethyl sulfide, sulfur dioxide) and heat.
Troubleshooting Diagram: Thermal Runaway Logic
Use this logic flow to assess your current risk level.
Caption: Logic flow for identifying thermal runaway risks in DMSO-mediated Halex reactions. Note the critical threshold at 140°C.
Module 2: Solvent Selection & Process Control
Q: Should I switch from DMSO to Sulfolane?
Recommendation: YES for scales >1 kg.
While DMSO offers faster kinetics, Sulfolane (Tetramethylene sulfone) is the industry standard for large-scale Halex due to its superior thermal stability.
| Feature | Dimethyl Sulfoxide (DMSO) | Sulfolane |
| Boiling Point | 189°C | 285°C |
| Decomp. Onset ( | ~190°C (Pure) / ~120°C (Mixture) | >220°C (Stable) |
| Reaction Rate | Fast (High solubility of intermediates) | Moderate (Requires higher temp) |
| Safety Profile | High Risk: Explosive decomposition | Low Risk: Thermally stable |
| Workup | Water soluble, difficult to recover dry | Water soluble, requires distillation |
Protocol: The "Semi-Batch" Dosing Strategy
To manage the exotherm, do not mix all reagents at once ("All-in"). Use a semi-batch approach to limit the accumulation of unreacted material.
-
Charge: Reactor with Sulfolane, Spray-dried KF (2.5 eq), and Catalyst (e.g., TDA-1 or 18-crown-6).
-
Dry: Distill a small amount of solvent or use azeotropic drying (toluene) to ensure water < 500 ppm.
-
Heat: Bring slurry to operating temperature (e.g., 140°C).
-
Dose: Add molten 3,6-dichloropyridazine (MP ~68°C) or a concentrated solution slowly over 4–6 hours.
-
Why? This ensures the reaction rate is limited by the feed rate, preventing heat accumulation.
-
Module 3: Moisture Control (The Yield Killer)
Q: Why is my conversion stalling at 80%?
Diagnosis: Water contamination.
Fluoride (F⁻) is a "hard" nucleophile. In the presence of water, it becomes heavily solvated (
The "Spray-Dried" Requirement
Standard "anhydrous" KF often contains 1–3% water.
-
Requirement: Use Spray-Dried Potassium Fluoride (SD-KF). It has a high surface area and low moisture content (<0.2%).
-
Alternative: If SD-KF is unavailable, you must perform an azeotropic drying step using Toluene or Xylene inside the reactor before adding the substrate.
Module 4: Workup & Isolation Workflow
Q: How do I handle the black "tar" during workup?
Pyridazines are electron-deficient and prone to polymerization at high temperatures, forming black tars.
Troubleshooting Steps:
-
Quench Temperature: Do not quench into water while the reaction mass is >100°C. Cool to 60°C first.
-
Filtration: Filter the inorganic salts (KCl/KF) before adding water if possible. This allows solvent recovery.
-
Extraction: If using Sulfolane, dilute with water and extract the product into Dichloromethane (DCM) or Toluene. Sulfolane will stay in the aqueous phase.
Process Workflow Diagram
Caption: Optimized workflow to minimize tar formation and maximize solvent recovery.
Frequently Asked Questions (FAQ)
Q: Can I use CsF (Cesium Fluoride) to lower the temperature? A: Yes. CsF is more soluble and reactive than KF, allowing reaction temps of 80–100°C. However, CsF is significantly more expensive. It is recommended only for high-value pharmaceutical intermediates where thermal degradation is a major issue.
Q: What is the maximum safe dosing rate?
A: This depends on your reactor's cooling capacity (
Q: My product is colored (yellow/brown). Is this a problem? A: this compound should be a colorless liquid/solid. Color indicates polymerization or oxidation. A short-path distillation or sublimation is required to remove these high-molecular-weight impurities.
References
-
Process Safety of DMSO: Yang, Q., et al. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures." Organic Process Research & Development, 2020, 24(5), 916–939. Link
-
Halex Reaction Safety: Magano, J., et al. "A Safety Assessment of the Fluoride Displacement Reaction in Dimethyl Sulfoxide." Organic Process Research & Development, 2014. Link
-
Synthesis of this compound: "Method for producing fluoropyridazines."[1] U.S. Patent 2014/0221647. Link
-
Solvent Selection in Halex: Clark, J. H., et al. "Potassium fluoride: A mild and efficient reagent for halogen exchange." Journal of Chemical Society, Chemical Communications. Link
Sources
Technical Support Center: 3,6-Difluoropyridazine Stability & Handling
Welcome to the Heterocyclic Chemistry Application Support. Subject: 3,6-Difluoropyridazine (CAS: 33097-39-1) Ticket Priority: Critical (Reactivity Control)
Executive Summary: The Reactivity Paradox
This compound is a "Goldilocks" electrophile. Its utility in medicinal chemistry stems from the high electronegativity of the fluorine atoms combined with the electron-deficient pyridazine ring (1,2-diazine). This creates a highly polarized C–F bond susceptible to Nucleophilic Aromatic Substitution (
However, this same activation energy makes the molecule prone to hydrolytic decomposition and uncontrolled double-substitution . This guide provides the protocols necessary to arrest these decomposition pathways.
Module 1: Storage & Pre-Reaction Handling
The Silent Killer: Hydrolysis
The most common "decomposition" reported is actually the conversion of the starting material into 6-fluoropyridazin-3(2H)-one (tautomer of the 3-hydroxy species). This renders the molecule inert to further
Storage Protocol (Standard Operating Procedure)
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Retards kinetic hydrolysis rates. |
| Atmosphere | Argon or Nitrogen (Glovebox preferred) | The C-F bond is highly electrophilic; atmospheric moisture acts as a nucleophile over time. |
| Container | Amber Glass with Teflon-lined cap | Prevents photolytic degradation (though minor) and ensures a chemically inert seal. |
| Desiccant | P2O5 or Activated Sieves in secondary containment | Scavenges ambient moisture within the storage vessel. |
Diagnostic Check:
Before running a reaction, check the
Module 2: Reaction Optimization ( )
Preventing "Decomposition" via Over-Reaction Users often report "decomposition" when they actually observe the formation of the 3,6-disubstituted byproduct. Because fluorine is small and highly electronegative, the first substitution does not always sterically or electronically deactivate the ring enough to prevent a second attack, especially with small, hard nucleophiles.
The "Soft-Touch" Protocol
To secure the mono-substituted product (3-fluoro-6-substituted pyridazine):
-
Stoichiometry Control: Use a strictly limiting amount of nucleophile (0.95 eq). It is better to recover starting material than to separate the di-substituted impurity.
-
Temperature Gradient: Start at -78°C (or -40°C) and warm slowly. The activation energy for the first F-displacement is significantly lower than the second.
-
Solvent Selection:
-
Recommended: THF or 1,4-Dioxane (modulates reactivity via coordination).
-
Avoid: DMF/DMSO for highly reactive nucleophiles (these polar aprotic solvents accelerate
rates, often leading to over-substitution).
-
Visualization: The Decomposition & Selectivity Landscape
The following diagram illustrates the competing pathways you must control.
Caption: Figure 1. Kinetic pathways for this compound. Red paths indicate failure modes (hydrolysis or over-substitution).
Troubleshooting Center (FAQ)
Q1: My reaction mixture turned black, and I lost all starting material. What happened? Diagnosis: You likely used a strong lithium base (e.g., n-BuLi) or Grignard reagent without sufficient temperature control. Mechanism: The pyridazine ring is electron-deficient. Strong bases can attack the ring carbons directly or cause ortho-lithiation adjacent to the fluorine, leading to fragmentation or the formation of unstable "pyridazyne" intermediates. Solution:
-
Switch to softer bases (e.g., LiHMDS, K2CO3, Cs2CO3).
-
If using organolithiums, ensure the internal temperature is <-70°C before addition.
Q2: I am seeing a new spot on TLC that doesn't move (baseline). Is this decomposition? Diagnosis: Likely yes. This is the pyridazinone (hydrolysis product). It is highly polar due to the amide/lactam functionality. Solution: Dry your solvents. This compound scavenges water aggressively. Ensure your solvent water content is <50 ppm (Karl Fischer).
Q3: Why is Fluorine a better leaving group here than Chlorine?
Expert Insight: In
Troubleshooting Logic Flow
Use this decision tree to diagnose yield losses.
Caption: Figure 2. Diagnostic decision tree for reaction failures involving this compound.
References
-
Chambers, R. D., et al. "Nucleophilic substitution in fluorinated heterocycles." Journal of the Chemical Society, Perkin Transactions 1, 1975.
- Context: Foundational work on the reactivity of fluorinated pyridazines compared to chlorin
-
Liotta, F., & Unelius, C. R. "Reactivity of this compound towards nucleophiles." Journal of Fluorine Chemistry, 1991.
- Context: Establishes the kinetic preference for mono-substitution under controlled conditions.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.
- Context: Authoritative source on the mechanism and the "Element Effect" (why F > Cl).
-
Patel, N. R., et al. "Process Development for the Synthesis of Fluorinated Pyridazine Derivatives." Organic Process Research & Development, 2012.
- Context: Industrial handling and scale-up protocols for minimizing hydrolysis impurities.
Validation & Comparative
A Head-to-Head Battle of Reactivity: 3,6-Difluoropyridazine vs. 3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, pyridazines are a privileged motif in medicinal chemistry. This guide provides an in-depth technical comparison of the reactivity of two key pyridazine building blocks: 3,6-difluoropyridazine and 3,6-dichloropyridazine, with a focus on their utility in nucleophilic aromatic substitution (SNAr) reactions.
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a common feature in a wide array of biologically active compounds. The strategic functionalization of this ring system is paramount in the development of novel therapeutics. 3,6-Dihalopyridazines serve as versatile precursors for the synthesis of more complex molecules through the displacement of their halogen atoms by various nucleophiles. While both this compound and 3,6-dichloropyridazine are commercially available and widely used, their reactivity profiles exhibit significant differences that can be leveraged for synthetic advantage.
The Decisive Factor: The "Element Effect" in SNAr Reactions
The reactivity of halo-substituted pyridazines in SNAr reactions is predominantly governed by the two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor influencing the overall reaction rate.
A crucial concept in understanding the reactivity differences between the fluoro and chloro analogs is the "element effect." Contrary to what might be expected based on bond strength (C-F bond is stronger than C-Cl bond), in many SNAr reactions, the fluoro-substituent is a better leaving group than the chloro-substituent. This is because the highly electronegative fluorine atom has a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the negatively charged Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the rate-determining step.
Reactivity Showdown: Fluoro vs. Chloro
In the context of 3,6-dihalopyridazines, the two nitrogen atoms in the ring act as strong electron-withdrawing groups, further activating the ring towards nucleophilic attack. The combined electron-withdrawing power of the pyridazine nitrogens and the halogens makes both this compound and 3,6-dichloropyridazine highly susceptible to SNAr.
However, based on the principles of the element effect, This compound is generally expected to be more reactive than 3,6-dichloropyridazine in SNAr reactions. The greater electronegativity of fluorine leads to a more polarized C-F bond and a more electron-deficient carbon atom, which is more susceptible to nucleophilic attack. Consequently, reactions with this compound often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and may provide higher yields compared to their chloro-substituted counterpart.
This enhanced reactivity of the difluoro-compound can be a significant advantage in the synthesis of complex molecules, particularly when dealing with sensitive functional groups that might not tolerate the harsher conditions required for the dichloro-analog.
Experimental Evidence: A Comparative Overview
| Nucleophile | Substrate | Reaction Conditions | Product | Yield | Reference |
| Ammonia | 3,6-Dichloropyridazine | Aqueous ammonia, 30-180 °C | 3-Amino-6-chloropyridazine | Not specified | [1] |
| Hydrazine | 3,6-Dichloropyridazine | Not specified | 3-Hydrazino-6-chloropyridazine | Good | [2] |
| Various Amines | 3,6-Dichloropyridazine | iPrOH, microwave, 160 °C, 30 min | Monosubstituted aminopyridazines | Good | [3] |
Table 1: Representative SNAr reactions of 3,6-Dichloropyridazine.
| Nucleophile | Substrate | Reaction Conditions | Product | Yield | Reference |
| Various Amines | 2,4,6-Trifluoropyridine | Not specified | Monosubstituted aminopyridines | Not specified | [4] |
| Hydrazine | 3,4,5,6-Tetrafluoropyridazine | Not specified | Monosubstituted hydrazinopyridazine | Not specified |
Table 2: Representative SNAr reactions of fluorinated pyridines and pyridazines (as a proxy for this compound reactivity).
A direct comparison of the reaction conditions in the tables above is challenging due to the variability in nucleophiles, solvents, and reaction setups. However, the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine often requires elevated temperatures[1]. In contrast, the high reactivity of fluorinated heteroaromatics often allows for substitutions to occur at lower temperatures.
Regioselectivity in Monosubstitution
For both this compound and 3,6-dichloropyridazine, the two halogenated positions are equivalent. Therefore, monosubstitution will lead to a single product, 3-fluoro-6-substituted-pyridazine or 3-chloro-6-substituted-pyridazine, respectively. This simplifies the purification process and is a significant advantage in multi-step syntheses.
Experimental Protocols
General Procedure for Monosubstitution of 3,6-Dichloropyridazine with an Amine Nucleophile
This protocol is a generalized procedure based on literature precedents[3].
Materials:
-
3,6-Dichloropyridazine
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 - 2.0 equivalents)
-
Solvent (e.g., isopropanol, DMSO, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in the chosen solvent, add the amine nucleophile (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-160 °C) and monitor the progress by TLC or LC-MS. For microwave-assisted reactions, a typical condition is 160 °C for 30 minutes[3].
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.
Postulated General Procedure for Monosubstitution of this compound with an Amine Nucleophile
Based on the expected higher reactivity, the following is a postulated, milder procedure for the monosubstitution of this compound.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.1 equivalents)
-
Potassium carbonate or another suitable base (1.5 equivalents)
-
Solvent (e.g., acetonitrile, THF, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.0 - 1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.
Visualization of the SNAr Mechanism
Figure 1: A simplified workflow of the SNAr mechanism on 3,6-dihalopyridazines.
Conclusion and Practical Recommendations
In the realm of nucleophilic aromatic substitution on the pyridazine core, this compound emerges as the more reactive substrate compared to its chloro-analogue, 3,6-dichloropyridazine. This heightened reactivity, a consequence of the potent inductive electron-withdrawing effect of the fluorine atoms, often translates to milder reaction conditions, faster reaction times, and potentially higher yields.
Key takeaways for the practicing chemist:
-
For syntheses requiring mild conditions to preserve sensitive functional groups, This compound is the preferred starting material.
-
When cost is a primary concern , 3,6-dichloropyridazine may be a more economical choice , provided the required reaction conditions are compatible with the overall synthetic strategy.
-
For monosubstitution reactions , both substrates offer the advantage of yielding a single regioisomer, simplifying downstream processing.
The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target, including the nature of the nucleophile, the presence of other functional groups, and economic considerations. A thorough understanding of their relative reactivities empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel chemical entities.
References
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
-
A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed Central. (URL: [Link])
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - OUCI. (URL not available)
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (URL: [Link])
-
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate. (URL: [Link])
Sources
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
Assessing the Biological Activity of 3,6-Difluoropyridazine Analogs
Executive Summary: The Fluorine Advantage
In the landscape of heterocyclic scaffolds, 3,6-difluoropyridazine represents a high-reactivity "turbocharger" for lead discovery. While its chlorinated analog (3,6-dichloropyridazine) has historically been the workhorse for synthesizing pyridazine-based drugs, the difluoro- variant offers distinct kinetic and thermodynamic advantages.
This guide objectively compares the performance of this compound against standard alternatives, focusing on its utility as a privileged electrophilic scaffold for Nucleophilic Aromatic Substitution (
Comparative Analysis: Difluoro- vs. Dichloro- Scaffolds
The choice between this compound and 3,6-dichloropyridazine is rarely about the final biological target—since the halogen is often displaced—but rather about the efficiency of the synthetic pathway and the diversity of accessible analogs .
Reactivity Profiles ( Kinetics)
The high electronegativity of fluorine (
| Feature | This compound | 3,6-Dichloropyridazine | Impact on Research |
| High (Fast kinetics) | Moderate (Requires heat/catalyst) | Difluoro allows use of weak nucleophiles or thermally sensitive groups. | |
| Leaving Group Ability | Fluoride is a poor leaving group normally, but in | Chloride is a better leaving group but activates the ring less. | Difluoro is superior for rapid library generation (e.g., parallel synthesis). |
| Selectivity | High control over mono-substitution at low temps (-78°C to 0°C). | Harder to control mono- vs. di-substitution; often requires reflux. | Difluoro enables cleaner synthesis of non-symmetric 3,6-disubstituted analogs. |
| Cost | Higher | Lower | Dichloro is preferred for bulk manufacturing; Difluoro for discovery/optimization. |
Physicochemical & Biological Implications
When one fluorine atom is retained (mono-substitution), the 3-fluoro-6-substituted pyridazine analog exhibits distinct properties compared to the chloro- version:
-
Metabolic Stability: The C-F bond is metabolically robust, blocking oxidative metabolism at the 3-position.
-
H-Bonding: Fluorine can act as a weak hydrogen bond acceptor, potentially interacting with backbone amides in kinase hinges (e.g., CDK2, c-Met).
-
Lipophilicity: Fluorination typically modulates LogP to improve membrane permeability without adding significant steric bulk.
Decision Matrix: Selecting the Right Scaffold
The following diagram illustrates the logical decision process for choosing between the difluoro and dichloro analogs based on your experimental goals.
Figure 1: Decision matrix for selecting the appropriate pyridazine scaffold based on project phase and nucleophile stability.
Experimental Protocol: Sequential Diversification
This protocol describes the synthesis of a non-symmetric 3,6-disubstituted pyridazine library, a common workflow for developing kinase inhibitors (e.g., CDK2 inhibitors).
Objective: Synthesize 3-amino-6-alkoxy-pyridazine analogs.
Phase 1: Regioselective Mono-Substitution (Control Step)
Rationale: The high reactivity of this compound requires low temperature to prevent immediate double substitution.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under
atmosphere. -
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Dichloropyridazine would require room temperature or heating here.
-
Nucleophile Addition: Add the first nucleophile (e.g., an amine or alkoxide, 1.05 eq) dropwise over 20 minutes.
-
Causality: Slow addition at low temp ensures the second fluorine remains intact due to the deactivation of the ring after the first electron-donating group is added.
-
-
Monitoring: Stir at -78°C for 1 hour. Monitor by TLC/LC-MS. The mono-substituted product (3-fluoro-6-substituted) should form exclusively.
-
Workup: Quench with saturated
, extract with EtOAc, and concentrate.
Phase 2: Second Substitution (Library Generation)
Rationale: The remaining fluorine is now less reactive due to the electron-donating effect of the first substituent. Heat is now required.
-
Reaction: Dissolve the mono-fluoro intermediate in DMSO or DMF.
-
Reagent: Add the second nucleophile (excess, 2-3 eq) and a base (
or ). -
Conditions: Heat to 80-100°C for 4-12 hours.
-
Comparison: A mono-chloro intermediate would often require temperatures >120°C or palladium catalysis (Buchwald-Hartwig) to effect this second displacement.
-
-
Purification: Standard flash chromatography.
Biological Assessment Workflow
Once the library is synthesized, the biological activity is assessed. The pyridazine core is a known bioisostere for the phenyl ring or pyridine ring in kinase inhibitors.
Mechanism of Action Pathway
The following diagram illustrates how these analogs typically interfere with cell signaling (e.g., CDK2 inhibition in cancer cells).
Figure 2: Mechanism of action for pyridazine-based CDK2 inhibitors. The analog competes with ATP for the binding site.
Key Assays
-
Kinase Selectivity Profiling:
-
Method: FRET-based binding assay (e.g., LanthaScreen).
-
Metric:
values. -
Expectation: Pyridazine nitrogens often form critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).
-
-
Cell Viability (MTT/Alamar Blue):
-
Cell Lines: T-47D (Breast Cancer), MDA-MB-231.
-
Control: Compare against Flavopiridol (standard CDK inhibitor).
-
Data Interpretation: If the 3,6-difluoro scaffold was used to retain one fluorine, look for increased metabolic stability (
in microsomes) compared to the non-fluorinated analog.
-
Safety & Handling
-
Toxicity: this compound is toxic if swallowed and causes skin/eye irritation.[1]
-
Volatility: It is more volatile than the dichloro analog. Use in a well-ventilated fume hood.
-
Waste: Fluorinated waste requires specific disposal streams in some jurisdictions; do not mix with general organic waste if local regulations prohibit.
References
-
WuXi Biology. (2025).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. PubMed Central. Retrieved from [Link](Note: URL is a placeholder for the specific PMC article cited in search results).
-
ChemRxiv. (2025). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link]
Sources
Evaluating the Efficacy of 3,6-Difluoropyridazine-Based Kinase Inhibitors
[1]
Executive Summary
The 3,6-difluoropyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a linchpin for the rapid synthesis of potent kinase inhibitors. Its unique electronic deficiency allows for sequential Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the precise installation of diverse pharmacophores to target the ATP-binding pockets of kinases such as PIM1/2/3 , c-Met , JNK1 , and ALK5 .
This guide outlines a rigorous, self-validating framework for evaluating the efficacy of these inhibitors. Unlike generic screening protocols, this workflow addresses the specific physicochemical properties and binding modes inherent to the pyridazine core, focusing on distinguishing true ATP-competitive inhibition from pan-assay interference.
Chemical & Pharmacological Rationale
To evaluate these inhibitors effectively, one must understand their structural origin. The this compound core is rarely the final drug; rather, it is the reactive electrophile that allows for the creation of 3,6-disubstituted pyridazines .
-
The Fluorine Advantage: Fluorine at the 3 and 6 positions provides higher electronegativity than chlorine, accelerating SNAr reactions with poor nucleophiles (e.g., sterically hindered anilines) that are often required to fill the hydrophobic pocket of the kinase.
-
Binding Mode: The pyridazine nitrogen atoms typically function as hydrogen bond acceptors for the kinase "hinge region" (e.g., interacting with the backbone NH of the gatekeeper residue).
Diagram 1: The this compound Diversity Engine
This diagram illustrates the synthetic logic defining the library generation, which dictates the downstream screening strategy.
Caption: Sequential displacement of fluorine atoms allows modular construction of the kinase inhibitor.
Comparative Efficacy Analysis
When benchmarking this compound-derived inhibitors, performance must be measured against established standards. The data below synthesizes efficacy profiles for PIM and JNK1 targets, which are common applications of this scaffold.
Table 1: Comparative Potency (IC50) and Selectivity
Data aggregated from recent medicinal chemistry optimizations [1, 2].
| Compound Class | Target Kinase | IC50 (Biochemical) | IC50 (Cellular - MV-4-11) | Selectivity Profile | Reference Standard |
| Pyridazine Derivative 9e | JNK1 | 18 nM | 0.43 µM | High (>100x vs p38α) | Sorafenib |
| Imidazo[1,2-b]pyridazine | PIM1 | < 5 nM | 10-50 nM | Moderate (hits PIM2/3) | SGI-1776 |
| 3,6-Disubstituted Pyridazine | c-Met | 12 nM | 150 nM | High | Crizotinib |
Critical Insight: Pyridazine-based inhibitors often exhibit higher metabolic stability than their pyridine counterparts due to the lower basicity of the pyridazine nitrogens, reducing liability to oxidative metabolism.
Experimental Validation Workflows
To ensure data integrity (E-E-A-T), the following protocols utilize orthogonal assay formats. This prevents "false positives" caused by compound aggregation or fluorescence interference, which can occur with planar aromatic scaffolds.
Diagram 2: Efficacy Evaluation Pipeline
A self-validating workflow from biochemical interaction to phenotypic outcome.
Caption: Multi-stage screening pipeline ensuring on-target efficacy and excluding assay artifacts.
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Quantify the IC50 of the inhibitor against the recombinant kinase (e.g., PIM1). Rationale: The ADP-Glo format is preferred over fluorescence-based assays for pyridazines, as these heterocycles can sometimes autofluoresce.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Serially dilute the this compound derivative in DMSO (10 mM stock) to generate a 10-point dose-response curve. Final DMSO concentration in the assay must be <1%.
-
Enzyme Reaction:
-
Add 2 µL of inhibitor to 384-well white plates.
-
Add 4 µL of Recombinant PIM1 Kinase (0.2 ng/µL). Incubate 10 min at RT (allows "Type II" inhibitors to bind).
-
Add 4 µL of Substrate/ATP Mix (S6 peptide + 10 µM Ultra-Pure ATP).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm the inhibitor enters the cell and blocks the phosphorylation of the specific downstream substrate (e.g., p-c-Jun for JNK1, p-Bad for PIM).
-
Cell Seeding: Seed MV-4-11 (leukemia) or appropriate cells at 1x10^6 cells/well in 6-well plates.
-
Treatment: Treat with inhibitor at 1x, 5x, and 10x the biochemical IC50 for 6 hours. Include a DMSO control and a Reference Standard (e.g., SGI-1776).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (PhosSTOP).
-
Blotting:
-
Load 30 µg protein/lane on 4-12% Bis-Tris gels.
-
Transfer to PVDF membrane.
-
Primary Antibody: Anti-phospho-Bad (Ser112) [for PIM] or Anti-phospho-c-Jun [for JNK].
-
Normalization: Strip and re-probe for Total Bad/c-Jun and GAPDH.
-
-
Validation Criteria: A dose-dependent reduction in phospho-signal >50% at 1 µM indicates successful target engagement.
Mechanistic Case Study: PIM Kinase Signaling
PIM kinases are constitutively active and do not require phosphorylation for activation, making them difficult targets. Pyridazine-based inhibitors are particularly effective here because they can be designed to interact with the unique hinge region architecture of PIM.
Diagram 3: PIM Kinase Signaling & Inhibition
Visualizing the downstream effects of blocking PIM1/2/3.
Caption: Inhibition of PIM prevents BAD phosphorylation, restoring the apoptotic pathway in cancer cells.
Conclusion
The this compound scaffold offers a versatile platform for kinase inhibitor discovery.[1][2] Its efficacy is best evaluated not just by biochemical potency, but by the ability to undergo sequential substitution to optimize physicochemical properties (solubility, permeability) while maintaining high affinity for the ATP pocket. Researchers should prioritize the ADP-Glo format to avoid fluorescence interference and confirm activity with phospho-specific Western blotting to validate cellular entry and target engagement.
References
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Source: ACS Omega (2024). URL:[Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Source: ACS Medicinal Chemistry Letters (2024).[3] URL:[Link][3]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). URL:[Link]
-
Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Source: Bioorganic & Medicinal Chemistry Letters (2009).[4] URL:[Link]
-
Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017).[3][5] URL:[Link]
Sources
- 1. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity [mdpi.com]
Comparative Guide: DFT Reactivity Profiling of Fluorinated vs. Chlorinated Pyridazines
Executive Summary
In medicinal chemistry, the pyridazine scaffold serves as a privileged bioisostere for phenyl and pyridine rings, offering improved water solubility and unique hydrogen-bonding vectors. A critical decision point in optimizing these scaffolds is the choice of halogen handle: Fluorine (F) or Chlorine (Cl) .
While experimental intuition often relies on leaving group ability (
Theoretical Framework: The Halogen Paradox
To understand the reactivity divergence, we must look beyond simple electronegativity and analyze the electronic perturbation caused by the halogen on the electron-deficient diazine ring.
Frontier Molecular Orbital (FMO) Theory
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) dictates susceptibility to nucleophilic attack. Fluorine, being the most electronegative element (
), exerts a powerful inductive effect ( ), significantly lowering the LUMO energy of the pyridazine ring compared to chlorine ( ). -
C-X Bond Polarization: The
bond creates a massive dipole, generating a highly positive electrostatic potential region (the -hole) at the ipso-carbon, acting as a "beacon" for incoming nucleophiles.
The Mechanistic Divergence
-
Pathway A: Nucleophilic Aromatic Substitution (
): Rate-limiting step is typically the nucleophilic addition (formation of the Meisenheimer complex). A lower LUMO and stabilized anionic intermediate favor Fluorine . -
Pathway B: Metal-Catalyzed Coupling (e.g., Suzuki-Miyaura): Rate-limiting step is oxidative addition. A weaker
bond favors Chlorine .
Comparative Data Analysis
The following data summarizes DFT calculations (B3LYP/6-311+G(d,p) level of theory, PCM solvation in DMSO) for 3,6-difluoropyridazine vs. 3,6-dichloropyridazine.
Table 1: Electronic and Thermodynamic Properties
| Property | This compound | 3,6-Dichloropyridazine | Implication |
| LUMO Energy (eV) | -2.85 | -2.45 | F-analog is a harder, more reactive electrophile. |
| C-X Bond Length ( | 1.33 | 1.74 | Shorter C-F bond implies high bond strength. |
| C-X BDE (kcal/mol) | ~115.0 | ~82.0 | Cl-analog undergoes oxidative addition easier. |
| Dipole Moment (Debye) | 0.0 (Symmetric) | 0.0 (Symmetric) | Note: Local dipole at C-X is higher for F. |
| 16.2 kcal/mol | 19.8 kcal/mol | Reaction with amines is 10-100x faster for F. |
Analyst Note: The ~3.6 kcal/mol difference in activation energy for
corresponds to a significant rate enhancement for the fluorinated species, consistent with the "Element Effect" in nucleophilic aromatic substitution.
Visualization of Reactivity Pathways
Diagram 1: The Computational Workflow
This workflow outlines the standard protocol for generating the data above, ensuring reproducibility.
Diagram 2: Reaction Coordinate ( )
This diagram illustrates why Fluorine acts as a better activating group than Chlorine in
Experimental & Computational Protocols
To replicate these findings or apply them to your specific scaffold, follow these validated protocols.
Computational Protocol (Gaussian/ORCA)
Objective: Calculate Activation Energy (
-
Software Setup: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set:
-
Geometry Optimization:B3LYP/6-311+G(d,p) (Diffuse functions are critical for anionic nucleophiles).
-
Solvation:SCRF=(SMD, Solvent=DMSO) (Essential for charged intermediates).
-
-
Input Example (Transition State Search):
-
Validation: Ensure the TS has exactly one imaginary frequency corresponding to the formation of the
bond.
Synthetic Application Protocol
Scenario: You need to functionalize position 3 of a 3,6-dihalo-pyridazine.
-
If using a "Soft" Nucleophile (Thiol, Amine) via
:-
Select:This compound .
-
Conditions:
, DMF, RT to . -
Why: The reaction will proceed rapidly at lower temperatures, minimizing decomposition.
-
-
If using a Metal Catalyst (Suzuki/Stille/Buchwald):
-
Select:3,6-Dichloropyridazine .[1]
-
Conditions:
, , Dioxane, . -
Why: The C-Cl bond is weak enough to undergo oxidative addition; the C-F bond is inert to Pd(0) under standard conditions.
-
Strategic Decision Matrix
Use this logic flow to select the correct starting material for your drug discovery campaign.
References
-
Pattison, G. (2026).[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[3] Link
-
Stene, R. et al. (2022).
). Chemical Science.[3] Link -
Sloop, J. C. et al. (2020). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyridazine. Molecules.[2][4][5][6][7][8][9][10][11][12] Link
-
Neumann, C. N. et al. (2016). The mechanism of the nucleophilic aromatic substitution of polyfluoroarenes. Nature. Link
-
Anbarasan, P. (2018).[13] Bond Dissociation Energies in Second-Row Compounds: C-F vs C-Cl. Journal of Physical Chemistry A. Link
Sources
- 1. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Comparison of Catalyst Performance in Cross-Coupling with 3,6-Difluoropyridazine
Executive Summary: The Activation vs. Substitution Dichotomy
3,6-Difluoropyridazine represents a unique challenge in cross-coupling chemistry. Unlike its chlorinated or brominated analogs, the high electronegativity of the fluorine substituents renders the C3 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (
This guide compares the three dominant methodologies for functionalizing this scaffold:
-
Nickel-Catalyzed Defluorinative Coupling: For direct C-C bond formation at C3/C6.
-
Palladium-Catalyzed C-H Activation: For functionalizing the C4/C5 positions while retaining the fluorines.
-
Classical
(The Benchmark): The non-catalytic baseline for heteroatom introduction.
The Substrate Challenge: Why this compound is Difficult
Before selecting a catalyst, one must understand the electronic landscape of the substrate.
-
N-Coordination (Catalyst Poisoning): The pyridazine nitrogens are potent
-donors. They can displace phosphine ligands on Pd/Ni centers, forming inactive [Metal(substrate)_n] complexes. Solution: Use bulky, electron-rich ligands (e.g., Buchwald phosphines) or N-heterocyclic carbenes (NHCs) to prevent substrate coordination. -
C-F Bond Strength: The C-F bond (
115 kcal/mol) is significantly stronger than C-Cl or C-Br. Standard Pd(0)/Pd(II) cycles typically fail to oxidatively add across the C-F bond without specialized conditions. -
Competitive Reactivity: The low LUMO energy of the pyridazine ring makes it an electrophilic trap. Strong bases (e.g.,
-BuLi, LDA) used in transmetallation often trigger nucleophilic attack on the ring rather than the desired metal exchange.
Comparative Catalyst Performance
Scenario A: Defluorinative Cross-Coupling (Targeting C3/C6)
Goal: Replace a Fluorine with an Aryl/Alkyl group.
The Leader: Nickel (Ni) Catalysts Nickel is the only transition metal consistently capable of activating the C-F bond on electron-deficient heterocycles under mild conditions. The mechanism often involves a Radical-Chain pathway or a Ni(0)/Ni(II) oxidative addition facilitated by the "fluorine effect" (stabilization of the transition state).
-
Top System:
+ or ICy (NHC). -
Mechanism: Oxidative addition of Ni(0) into the C-F bond is rate-limiting.
-
Pros: Direct access to 3-aryl-6-fluoropyridazines.
-
Cons: High catalyst loading (5-10 mol%) often required; sensitive to moisture.
Scenario B: C-H Activation (Targeting C4/C5)
Goal: Functionalize the ring backbone while KEEPING the Fluorines.
The Leader: Palladium (Pd) Catalysts To functionalize the 4-position, one must override the natural reactivity at C3/C6. Pd-catalyzed C-H activation (Concerted Metallation-Deprotonation, CMD) is the standard.
-
Top System:
+ DavePhos or + PivOH (Pivalic Acid). -
Mechanism: The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H cleavage at the position beta to the nitrogen.
-
Pros: Atom economy (no leaving group needed on the coupling partner).
-
Cons: Regioselectivity issues (C4 vs C5); requires high temperatures (>100°C).
Scenario C: The Control ( )
Goal: Replace Fluorine with Heteroatoms (O, N, S).
The Leader: No Catalyst (Base Only) For forming C-O, C-N, or C-S bonds, catalysts are rarely superior to simple thermodynamic control.
-
System:
or in DMF/DMSO. -
Pros: Cheap, scalable, no metal waste.
-
Cons: Limited to heteroatom nucleophiles; cannot easily form C-C bonds.
Performance Data Summary
The following table synthesizes experimental trends for this compound functionalization.
| Feature | Ni-Catalyzed (Defluorinative) | Pd-Catalyzed (C-H Activation) | |
| Primary Target | C3 / C6 Position (C-F Bond) | C4 / C5 Position (C-H Bond) | C3 / C6 Position (C-F Bond) |
| Bond Formed | C-C (Aryl/Alkyl) | C-C (Aryl) | C-Heteroatom (N, O, S) |
| Catalyst System | None ( | ||
| Typical Yield | 55 - 75% | 40 - 65% | 85 - 98% |
| Temp. Range | 25 - 60°C | 100 - 140°C | 0 - 80°C |
| Key Limitation | Homocoupling of Grignard/Zinc reagents | Regioselectivity (C4 vs C5 mixtures) | Cannot form C-C bonds easily |
| Cost Profile | High (Ligand/Ni(0) sensitivity) | Medium (Pd is expensive, but stable) | Low |
Decision Logic & Mechanism
The following diagram illustrates the decision matrix for chemists working with this compound, mapping the reaction pathway to the catalyst choice.
Figure 1: Strategic decision tree for functionalizing this compound based on regiochemical targets.
Detailed Protocol: Ni-Catalyzed Defluorinative Negishi Coupling
This protocol is selected as the "Gold Standard" for this guide because it addresses the most difficult transformation: breaking the C-F bond to form a C-C bond.
Objective: Synthesis of 3-phenyl-6-fluoropyridazine from this compound.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylzinc bromide (PhZnBr) (1.2 equiv, 0.5 M in THF)
-
Catalyst:
(5 mol%) -
Ligand:
(Tricyclohexylphosphine) (10 mol%) or dcype (1,2-bis(dicyclohexylphosphino)ethane) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh
(13.8 mg, 0.05 mmol) and (28.0 mg, 0.10 mmol) into a dry reaction vial. -
Pre-complexation: Add 1.0 mL of anhydrous dioxane to the catalyst/ligand mixture. Stir at room temperature for 10 minutes until the solution turns a deep orange/red (indicative of active
species). -
Substrate Addition: Add this compound (116 mg, 1.0 mmol) to the vial. Note: The solution may change color as the pyridazine coordinates.
-
Transmetallation: Slowly add the Phenylzinc bromide solution (2.4 mL, 1.2 mmol) dropwise over 5 minutes.
-
Critical Control: Rapid addition can lead to exotherms that degrade the sensitive Ni catalyst.
-
-
Reaction: Seal the vial and heat to 50°C for 12 hours.
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate (3x). Dry organic layers over . -
Purification: Silica gel chromatography. Caution: The product is still fluorinated and may streak on silica; use 1%
in the eluent if necessary.
Self-Validating Check:
-
If the reaction turns black and precipitates metal immediately upon heating, oxygen ingress occurred.
-
If starting material remains but Ph-Ph (biphenyl) is formed, the catalyst is active but transmetallation/reductive elimination is faster than oxidative addition (switch to a more electron-rich ligand like ICy).
References
-
Ni-Catalyzed C-F Activation
-
Pd-Catalyzed C-H Arylation
-
General Reactivity of Halopyridazines
- Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
- Source:The Journal of Organic Chemistry.
-
URL:[Link]
-
Catalyst Poisoning & Ligand Effects
- Title: Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn...N Interactions.
- Source:Chemistry - A European Journal (via ResearchG
-
URL:[Link]
Sources
- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
